Keto-D-fructose phthalazin-1-ylhydrazone
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C14H18N4O5 |
|---|---|
Molekulargewicht |
322.32 g/mol |
IUPAC-Name |
(2R,3S,4R,5E)-5-(phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol |
InChI |
InChI=1S/C14H18N4O5/c19-6-10(12(22)13(23)11(21)7-20)16-18-14-9-4-2-1-3-8(9)5-15-17-14/h1-5,11-13,19-23H,6-7H2,(H,17,18)/b16-10+/t11-,12-,13-/m1/s1 |
InChI-Schlüssel |
JTXLYEKQSQUJTI-MXDJLZDASA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Synthesis and Characterization of Keto-D-fructose phthalazin-1-ylhydrazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Keto-D-fructose phthalazin-1-ylhydrazone, a notable sugar hydrazone with potential applications in glycobiology and medicinal chemistry. This document details the experimental protocols for its synthesis and outlines the spectroscopic techniques used for its structural elucidation, presenting key quantitative data in a clear, tabular format.
Introduction
Sugar hydrazones are a class of compounds formed by the condensation reaction between a sugar and a hydrazine-containing molecule. These derivatives are of significant interest due to their diverse biological activities, which include antimicrobial, anticonvulsant, and anti-inflammatory properties. The incorporation of a phthalazine moiety, a heterocyclic scaffold present in many biologically active compounds, can further enhance the pharmacological profile of the resulting sugar hydrazone. This compound is one such compound, derived from the reaction of D-fructose with 1-hydrazinophthalazine. This guide serves as a comprehensive resource for the preparation and analysis of this specific compound.
Synthesis of this compound
The synthesis of this compound is achieved through a direct condensation reaction between D-fructose and 1-hydrazinophthalazine. This reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a weak acid.
Experimental Protocol
The following protocol is a representative method for the synthesis of this compound:
-
Reactant Preparation: Dissolve equimolar amounts of D-fructose and 1-hydrazinophthalazine in absolute ethanol.
-
Reaction: Add a catalytic amount of glacial acetic acid to the solution.
-
Reflux: Heat the reaction mixture at reflux for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
Isolation: Collect the solid product by filtration.
-
Purification: Wash the collected solid with a suitable solvent (e.g., cold ethanol) to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization if necessary.
-
Drying: Dry the purified product under vacuum to obtain the final this compound.
Characterization
The structural confirmation of the synthesized this compound is performed using various spectroscopic techniques.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands are expected for O-H, N-H, C=N, and C-O functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for elucidating the detailed molecular structure. The spectra will confirm the open-chain form of the fructose residue in the hydrazone.[1]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the characterization of this compound.
Table 1: Physicochemical and Spectroscopic Data
| Parameter | Value |
| Molecular Formula | C14H18N4O5 |
| Molecular Weight | 322.32 g/mol |
| Appearance | Crystalline solid |
Table 2: 13C NMR Spectral Data [1]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=N (C-1') | 149.5–150.1 |
| Sugar Residue Carbons | Varies |
| C-2' | ~71.9 |
| C-4' or C-5' | Lowest field signals |
| C-6' | Highest field signal |
Note: The 13C NMR spectrum confirms the open-chain structure of the fructose moiety in the hydrazone derivative.[1]
Workflow and Diagrams
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Characterization Workflow
This diagram outlines the logical flow of the characterization process for the synthesized compound.
Caption: Characterization workflow for the synthesized compound.
Biological Significance
While this guide focuses on the synthesis and characterization, it is important to note that hydrazone derivatives of sugars are widely investigated for their potential biological activities. The presence of the phthalazine moiety, coupled with the sugar backbone, makes this compound a candidate for screening in various biological assays, including antimicrobial and anticancer studies. Further research is warranted to explore the full therapeutic potential of this and related compounds.
References
Unveiling Keto-D-fructose Phthalazin-1-ylhydrazone: A Technical Primer for Advanced Glycobiology Research
For Researchers, Scientists, and Drug Development Professionals
Core Chemical and Physical Properties
A summary of the fundamental properties of Keto-D-fructose phthalazin-1-ylhydrazone is presented below. This data is aggregated from various chemical supplier databases.
| Property | Value | Source(s) |
| CAS Number | 1082040-10-5 | [1][2][3] |
| Molecular Formula | C₁₄H₁₈N₄O₅ | [1][2][3] |
| Molecular Weight | 322.32 g/mol | [1][2] |
| Synonyms | 1-(1-phthalazinyl)-2-(D-fructofuranosyl)hydrazine | Inferred from structure |
| Class | Biochemical reagent, Carbohydrate derivative, Hydrazone | [4][5] |
| Primary Application Area | Glycobiology Research | [4][5] |
Principle of Reactivity and Application in Glycobiology
The utility of this compound stems from the chemical properties of its constituent parts: the keto-D-fructose, the phthalazine ring, and the hydrazone linkage.
Hydrazone Formation: The core of its application lies in the formation of the hydrazone bond. This reaction occurs between a hydrazine group (present on a phthalazine derivative) and a carbonyl group (an aldehyde or ketone, present on the keto-D-fructose). This is a well-established and robust method for bioconjugation.
Glycan Labeling: In a broader context, hydrazide-functionalized molecules are extensively used to label glycoproteins. The carbohydrate moieties of glycoproteins can be oxidized to create aldehyde groups, which then readily react with a hydrazide-containing probe to form a stable hydrazone linkage. Although this compound already contains the fructose moiety, the phthalazinylhydrazone part could theoretically be used as a label itself if synthesized from 1-hydrazinophthalazine and a target carbohydrate. However, the existing structure suggests its primary role as a modified sugar.
Potential Applications Include:
-
Modification of Polysaccharides and Oligosaccharides: Introducing the phthalazine group to carbohydrate polymers.[1]
-
Modification of Glycosylated Proteins: As a tool for studying protein glycosylation.[1]
-
Synthesis of Complex Carbohydrates: Serving as a building block in multi-step carbohydrate synthesis.[1]
-
Probing Carbohydrate-Protein Interactions: The phthalazine moiety can serve as a reporter group or a point of attachment for other functional molecules.
Hypothetical Signaling Pathway Interaction
While no specific signaling pathway has been directly associated with this compound, phthalazine derivatives are known to exhibit a range of biological activities, including the inhibition of receptor tyrosine kinases like VEGFR-2, which are crucial in angiogenesis signaling. The diagram below illustrates a simplified representation of a potential, hypothetical interaction if the phthalazine moiety were to engage with such a pathway.
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by the phthalazine moiety.
Experimental Protocols: A Representative Method for Glycoprotein Labeling
Given the absence of specific published protocols for this compound, the following section details a generalized, representative experimental protocol for the labeling of glycoproteins using a hydrazide-containing compound. This protocol is based on established methods for glycoprotein labeling.
Objective: To covalently attach a hydrazide-containing label to a glycoprotein via its carbohydrate moieties.
Materials:
-
Glycoprotein of interest
-
Sodium meta-periodate (NaIO₄)
-
Aniline (as a catalyst)
-
Labeling buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching solution: 1 M Glycerol
-
This compound (or other hydrazide label) dissolved in a compatible organic solvent (e.g., DMSO)
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Methodology:
-
Oxidation of Glycan Diols:
-
Dissolve the glycoprotein in the labeling buffer to a final concentration of 1-5 mg/mL.
-
Prepare a fresh solution of sodium meta-periodate in the labeling buffer (e.g., 20 mM).
-
Add the periodate solution to the glycoprotein solution in a 1:1 volume ratio.
-
Incubate the reaction in the dark for 20-30 minutes at room temperature. This reaction cleaves the vicinal diols on the sugar residues to form aldehyde groups.
-
Quench the reaction by adding glycerol to a final concentration of 100 mM and incubating for 5 minutes.
-
-
Purification of Oxidized Glycoprotein:
-
Remove excess periodate and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the labeling buffer.
-
Collect the protein-containing fractions.
-
-
Hydrazone Ligation:
-
Prepare a stock solution of the this compound in DMSO (e.g., 50 mM).
-
Add the hydrazone solution to the purified, oxidized glycoprotein. A 10-50 molar excess of the hydrazide label is typically used.
-
Add aniline to a final concentration of 1-10 mM to catalyze the reaction.
-
Incubate the reaction for 2-4 hours at room temperature.
-
-
Final Purification:
-
Remove unreacted hydrazide label and other small molecules by size-exclusion chromatography.
-
Collect the fractions containing the labeled glycoprotein.
-
-
Characterization:
-
Confirm successful labeling using techniques such as SDS-PAGE (observing a shift in molecular weight), mass spectrometry, or UV-Vis spectroscopy if the label has a chromophore.
-
The following diagram illustrates this experimental workflow.
Caption: A generalized workflow for the labeling of glycoproteins using a hydrazide-containing probe.
Conclusion
This compound is a molecule with significant potential in the field of glycobiology. Its structure is indicative of its utility as a tool for the modification and labeling of carbohydrates and glycoproteins. While specific data on its performance and applications are yet to be widely published, the fundamental chemistry of hydrazone formation provides a solid basis for its use in the experimental contexts described in this guide. Researchers and drug development professionals can leverage the principles outlined herein to explore the potential of this and similar compounds in their work.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. Application of the 50% Hydrazine Solution Method for O-Glycans Release, their Chemical Labeling, and HPLC Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Labeling glycoconjugates with hydrazide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
"Keto-D-fructose phthalazin-1-ylhydrazone" molecular structure and properties
An In-depth Technical Guide to Keto-D-fructose phthalazin-1-ylhydrazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a carbohydrate derivative belonging to the class of hydrazones. It is formed by the condensation of D-fructose, a ketohexose, with phthalazin-1-ylhydrazine. This molecule is of interest to researchers in the fields of glycobiology and medicinal chemistry. Its structure combines the functionalities of a sugar moiety with a heterocyclic phthalazine core, suggesting potential applications in chemical biology as a molecular probe or as a scaffold for the development of novel therapeutic agents. Phthalazine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The conjugation of such a heterocyclic system to a sugar molecule may influence its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the molecular structure, properties, and potential applications of this compound, based on available chemical data and literature on related compounds.
Molecular Structure and Properties
The molecular structure of this compound consists of a D-fructose backbone linked to a phthalazin-1-ylhydrazine moiety via a hydrazone bond.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈N₄O₅ | [1][2] |
| Molecular Weight | 322.32 g/mol | [1][2] |
| CAS Number | 1082040-10-5 | [1][2] |
| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |
| Melting Point | 120-126 °C | Supplier Data |
| Solubility | Soluble in polar organic solvents like DMSO and DMF; sparingly soluble in water (predicted) | Inferred from structure |
| SMILES | C1=CC=C2C(=C1)C=NN=C2NN=C(CO)C(C(C(CO)O)O)O | [1] |
Note: Some properties are predicted based on the chemical structure and data for related compounds due to the limited availability of specific experimental data for this molecule.
Synthesis
General Experimental Protocol for Hydrazone Formation
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
D-fructose
-
Phthalazin-1-ylhydrazine
-
Anhydrous ethanol or methanol
-
Glacial acetic acid (as a catalyst, optional)
-
Reaction flask with a condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Dissolve D-fructose in a minimal amount of hot anhydrous ethanol or methanol in a round-bottom flask.
-
In a separate container, dissolve an equimolar amount of phthalazin-1-ylhydrazine in the same solvent.
-
Add the phthalazin-1-ylhydrazine solution to the D-fructose solution with continuous stirring.
-
A catalytic amount of glacial acetic acid may be added to facilitate the reaction.
-
The reaction mixture is then typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature, which may induce the precipitation of the product.
-
The solid product is collected by filtration, washed with a small amount of cold solvent, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
Logical Workflow for Synthesis and Characterization
Caption: A logical workflow for the synthesis and characterization of this compound.
Spectroscopic Data (Predicted and General)
Experimental spectroscopic data for this compound is not currently available in public databases. However, the expected spectral features can be predicted based on its structure.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons (phthalazine ring): Signals in the range of 7.5-8.5 ppm.- Sugar protons (fructose moiety): A complex pattern of signals in the range of 3.5-5.0 ppm.- NH proton (hydrazone linker): A broad singlet, the chemical shift of which would be solvent-dependent. |
| ¹³C NMR | - Aromatic carbons (phthalazine ring): Signals in the range of 120-150 ppm.- Sugar carbons (fructose moiety): Signals in the range of 60-100 ppm.- C=N carbon (hydrazone): A signal in the range of 140-160 ppm. |
| Mass Spectrometry (ESI-MS) | - [M+H]⁺: Expected at m/z 323.1350- [M+Na]⁺: Expected at m/z 345.1169 |
| FT-IR | - O-H stretching (hydroxyl groups): Broad band around 3300-3500 cm⁻¹.- N-H stretching (hydrazone): Band around 3200-3400 cm⁻¹.- C=N stretching (hydrazone): Band around 1600-1650 cm⁻¹.- Aromatic C=C stretching : Bands in the region of 1450-1600 cm⁻¹. |
Biological Activity and Potential Applications
While there are no specific studies on the biological activity of this compound, the phthalazine core is a well-known pharmacophore present in several clinically used drugs.
Known Activities of Phthalazine Derivatives
Phthalazine derivatives have been reported to possess a wide range of pharmacological activities, including:
-
Anticancer: Some phthalazinone derivatives have shown potent antitumor activities.[3]
-
Antimicrobial: Various substituted phthalazines have demonstrated antibacterial and antifungal properties.[4]
-
Anti-inflammatory: Certain phthalazine compounds exhibit anti-inflammatory effects.[4]
-
Antihypertensive: The phthalazine scaffold is present in antihypertensive drugs like hydralazine.[4]
The conjugation of the phthalazine moiety to a fructose molecule could potentially modulate these activities, for instance, by altering cell permeability or interaction with biological targets.
Potential Signaling Pathway Involvement (Hypothetical)
Given the known activities of phthalazine derivatives, one could hypothesize the potential involvement of this compound in various signaling pathways. For example, if the compound were to exhibit anticancer activity, it might interact with pathways involved in cell cycle regulation or apoptosis. The following diagram illustrates a hypothetical mechanism of action for an anticancer agent, which could be a starting point for investigating the biological activity of this compound.
Caption: A hypothetical signaling pathway for a potential anticancer effect.
Conclusion
This compound is a molecule with potential for further investigation in the fields of glycobiology and medicinal chemistry. While there is a lack of specific experimental data in the public domain, this guide provides a summary of its known properties and a framework for its synthesis and characterization based on established chemical principles. The diverse biological activities associated with the phthalazine scaffold suggest that this sugar conjugate could be a valuable tool for chemical biology research and a starting point for the design of new therapeutic agents. Further research is warranted to elucidate its precise physicochemical properties, develop a robust synthetic protocol, and explore its biological activities.
References
The Role of Keto-D-fructose Phthalazin-1-ylhydrazone in Glycobiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of keto-D-fructose phthalazin-1-ylhydrazone within the field of glycobiology. Primarily functioning as a chemical tool, its utility is centered on the covalent labeling and subsequent analysis of glycans and glycoconjugates. The core of its action lies in the formation of a stable hydrazone linkage with ketone-containing sugars. This document outlines the fundamental chemical principles, experimental workflows, and quantitative parameters relevant to its application in glycan analysis. While specific data for this particular compound is not extensively available in peer-reviewed literature, this guide extrapolates from well-established principles of hydrazone-based bioconjugation chemistry to provide a comprehensive operational framework.
Introduction to Hydrazone-Based Glycan Labeling
Glycosylation is a critical post-translational modification that dictates the function, localization, and stability of proteins. The study of glycans, or glycobiology, often requires their chemical modification for detection and analysis. This compound is a biochemical reagent designed for this purpose.[1] Its mechanism of action is not pharmacological but chemical, involving the specific reaction between a hydrazine moiety and a ketone group.
The phthalazin-1-ylhydrazone portion of the molecule provides the reactive hydrazine group, while the keto-D-fructose component can be either the target of analysis or a carrier for the reactive tag. More commonly, the phthalazin-1-ylhydrazone acts as a label that reacts with keto-sugars or the open-chain aldehyde form of reducing sugars present in glycans. This reaction, known as hydrazone ligation, forms a stable carbon-nitrogen double bond, effectively tagging the carbohydrate for downstream analysis.
Core Mechanism of Action: Hydrazone Formation
The primary mechanism of action of this compound in a glycobiology context is the formation of a hydrazone bond. This is a condensation reaction between the hydrazine group of the phthalazinylhydrazone and a ketone or aldehyde group on a sugar molecule. The reaction proceeds via a nucleophilic addition-elimination mechanism and is typically acid-catalyzed. The protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the nucleophilic nitrogen of the hydrazine. This is followed by the elimination of a water molecule to form the hydrazone.
The reaction is reversible, and the stability of the resulting hydrazone bond is pH-dependent. Generally, hydrazones are more stable at neutral or slightly acidic pH and are susceptible to hydrolysis under strongly acidic conditions.
Quantitative Data Summary
While specific quantitative data for this compound is scarce in the literature, the following table summarizes typical data for hydrazone-based glycan labeling and stability, which can be expected to be comparable.
| Parameter | Typical Value/Range | Conditions | Significance |
| Reaction Time | 1 - 4 hours | 37-60 °C, slightly acidic pH (e.g., pH 5-6) | Time required for efficient labeling of glycans. |
| Optimal pH for Formation | 4.5 - 6.0 | Aqueous buffer | Balances the need for carbonyl protonation and maintaining the nucleophilicity of the hydrazine. |
| Hydrazone Stability (t½) | Hours to Days | pH-dependent; more stable at neutral pH (7.0) | The half-life of the hydrazone bond is critical for the feasibility of downstream analysis. |
| Hydrolysis Rate | Increases at low pH (< 4) | Acidic conditions | Important for applications involving the release of captured glycans from a solid support. |
| Labeling Efficiency | Variable (often >80%) | Dependent on reaction conditions and glycan structure | The percentage of glycans that are successfully labeled. |
Experimental Protocols
The following are generalized protocols for glycan labeling using hydrazide/hydrazone chemistry. These should be adapted and optimized for the specific application of this compound.
Protocol for Labeling of Free Glycans
-
Sample Preparation: Dissolve the purified glycan sample in a suitable buffer (e.g., sodium acetate buffer, pH 5.5).
-
Labeling Reaction: Add a molar excess of the hydrazone-containing labeling reagent (e.g., this compound) to the glycan solution.
-
Incubation: Incubate the reaction mixture at 37-60°C for 1-4 hours.
-
Purification: Remove the excess labeling reagent using a suitable method such as solid-phase extraction (SPE) or size-exclusion chromatography.
-
Analysis: Analyze the labeled glycans using techniques like HPLC, mass spectrometry, or capillary electrophoresis.
Protocol for Enrichment of Glycopeptides via Hydrazide Chemistry
This protocol outlines a common workflow for the enrichment of N-linked glycopeptides from a complex protein mixture.
-
Protein Digestion: Digest the protein sample with a protease (e.g., trypsin) to generate peptides.
-
Glycan Oxidation: Treat the peptide mixture with a mild oxidizing agent (e.g., sodium periodate) to generate aldehyde groups on the sialic acid residues of the glycans.
-
Coupling to Hydrazide Resin: Couple the oxidized glycopeptides to a solid support functionalized with hydrazide groups. This is achieved through the formation of a hydrazone bond between the generated aldehydes and the hydrazide resin.
-
Washing: Wash the resin extensively to remove non-glycosylated peptides.
-
Glycopeptide Elution: Elute the captured glycopeptides by cleaving the glycan from the peptide using an enzyme such as PNGase F.
-
Analysis: Analyze the enriched glycopeptides by LC-MS/MS.
Signaling Pathways and Logical Relationships
As this compound is a chemical tool, it does not directly modulate signaling pathways in a biological sense. However, its application allows for the elucidation of changes in glycosylation that are associated with various signaling events and disease states. The logical relationship is that of a tool enabling the study of a biological process.
References
Keto-D-fructose Phthalazin-1-ylhydrazone: A Technical Guide for Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Keto-D-fructose phthalazin-1-ylhydrazone is a biochemical reagent with potential applications in glycobiology and targeted therapeutic research. This document provides a technical overview of the compound, drawing upon the known biological activities of its constituent chemical moieties: the phthalazine core, the hydrazone linker, and the keto-D-fructose sugar group. While specific experimental data for this conjugate is limited in publicly available literature, this guide extrapolates its potential mechanisms of action, suggests experimental frameworks, and provides context based on research into related molecular classes. This reagent is positioned as a tool for investigating biological systems where sugar transport and specific enzyme inhibition are key factors, such as in oncology and metabolic disorders.
Introduction
This compound (CAS: 1082040-10-5, Molecular Formula: C₁₄H₁₈N₄O₅) is a specialized chemical compound classified as a biochemical reagent for glycobiology research.[1] Glycobiology is a field dedicated to understanding the structure, synthesis, and biological roles of saccharides (sugars).[1] The unique structure of this molecule, a conjugate of a phthalazine heterocycle and a fructose sugar via a hydrazone linkage, suggests a dual-functionality that could be exploited in targeted research.
The phthalazine and hydrazone moieties are prevalent in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumoral properties.[2] Concurrently, the fructose component introduces a biological targeting dimension, potentially directing the molecule towards cells with high expression of fructose-specific transporters like GLUT5, a hallmark of certain cancer types.
This guide will synthesize the available information on the parent compound classes to provide a comprehensive technical resource for researchers interested in its application.
Chemical and Physical Properties
A summary of the key properties for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1082040-10-5 | [3][4] |
| Molecular Formula | C₁₄H₁₈N₄O₅ | [3][4] |
| Molecular Weight | 322.32 g/mol | [3][4] |
| Canonical SMILES | C1=CC=C2C(=C1)C=NN=C2NN=C(CO)C(C(C(CO)O)O)O | [3] |
| Primary Use | Biochemical Reagent for Research | [1] |
Postulated Mechanism of Action and Biological Activity
Direct experimental evidence detailing the mechanism of action for this compound is not extensively documented. However, based on the activities of its structural components, a hypothetical mechanism can be proposed.
Phthalazine Core: Enzyme Inhibition
The phthalazine nucleus is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors. Numerous phthalazine derivatives have been synthesized and evaluated as potent inhibitors of various kinases, which are critical regulators of cellular signaling pathways.
-
VEGFR Inhibition: A significant body of research has focused on phthalazine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) kinases.[5] VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR signaling is a clinically validated anti-cancer strategy.
-
Other Kinase Inhibition: Phthalazinone derivatives have also been investigated as inhibitors of other kinases, such as Aurora kinases, which play an essential role in mitosis.[6]
Fructose Moiety: Targeted Delivery
The fructose component is hypothesized to act as a targeting moiety. Certain cancer cells, particularly in breast cancer, exhibit high expression of the fructose-specific transporter GLUT5. This transporter is not significantly expressed in corresponding normal tissues. This differential expression provides a potential avenue for selectively delivering therapeutic or diagnostic agents to cancer cells.
Hydrazone Linker
Hydrazones are a versatile class of compounds known for a broad spectrum of biological activities.[2] The -C=N-N- structure is a common feature in many biologically active molecules. The linkage itself can contribute to the overall pharmacological profile of the molecule.
Potential Research Applications and Experimental Protocols
Given the postulated mechanism, this compound could be a valuable tool in several research areas.
Anticancer Research
The compound's potential to act as a targeted kinase inhibitor makes it a candidate for cancer research, particularly for tumors overexpressing fructose transporters.
Hypothetical Experimental Workflow: In Vitro Cancer Cell Line Studies
Caption: Workflow for in vitro evaluation of anticancer activity.
Suggested Protocol: Cell Viability (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., GLUT5-positive MCF-7 and a GLUT5-negative control line) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., a known VEGFR inhibitor).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Glycobiology and Transporter Studies
The fructose moiety allows this compound to be used as a probe to study fructose transport mechanisms and the functional activity of transporters like GLUT5.
Visualization of Potential Signaling Pathway
The primary hypothesized target, based on the phthalazine core, is the VEGFR signaling pathway, which is central to angiogenesis.
Hypothesized VEGFR-2 Inhibition Pathway
Caption: Postulated inhibition of the VEGFR-2 signaling cascade.
Conclusion and Future Directions
This compound is a commercially available reagent with significant, albeit underexplored, potential. Its composite structure suggests a promising role as a targeted therapeutic agent or a biochemical probe. The phthalazine core points towards kinase inhibition, while the fructose moiety offers a mechanism for selective uptake in specific cell populations.
Future research should focus on the systematic biological evaluation of this compound. Key priorities include:
-
In vitro screening: Determining its inhibitory activity against a panel of kinases (especially VEGFRs) and its cytotoxicity profile against GLUT5-positive and GLUT5-negative cancer cell lines.
-
Mechanism of uptake: Confirming that cellular uptake is mediated by fructose transporters and quantifying the efficiency of this process.
-
In vivo studies: Evaluating its efficacy and safety in preclinical animal models of relevant diseases.
The generation of empirical data through these studies is essential to validate the hypotheses presented in this guide and to fully unlock the potential of this compound as a valuable tool for the scientific community.
References
- 1. Arylphthalazines: identification of a new phthalazine chemotype as inhibitors of VEGFR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. VEGF receptor kinase inhibitors: phthalazines, anthranilamides and related structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. daneshyari.com [daneshyari.com]
The Renaissance of a Heterocycle: Unlocking the Therapeutic Potential of Phthalazine Derivatives in Medicinal Chemistry
For Immediate Release
[City, State] – The unassuming phthalazine core, a bicyclic aromatic heterocycle, is experiencing a resurgence in medicinal chemistry, emerging as a privileged scaffold in the design of novel therapeutics. This technical guide delves into the diverse biological activities of phthalazine derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their burgeoning potential in oncology, infectious diseases, and inflammatory conditions. Through a systematic presentation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this document aims to be an essential resource for advancing the discovery and development of phthalazine-based drugs.
Phthalazine and its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][2][3] This versatility stems from the unique structural features of the phthalazine nucleus, which allows for diverse substitutions, leading to compounds with varied and potent biological profiles.[1]
Anticancer Activity: A Multi-pronged Attack on Malignancy
Phthalazine derivatives have demonstrated significant promise as anticancer agents, primarily through the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.[4][5]
Targeting Angiogenesis and Cell Proliferation:
A primary mechanism of action for many anticancer phthalazine derivatives is the inhibition of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[4] Inhibition of VEGFR-2 disrupts the angiogenesis process, effectively starving tumors of the blood supply necessary for their growth and metastasis.[4] EGFR inhibition, on the other hand, directly impedes cancer cell proliferation, survival, and differentiation.[4]
The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of selected phthalazine derivatives.
Table 1: In Vitro Cytotoxicity of Phthalazine Derivatives Against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 6o | HCT116 (Colon) | 7 ± 0.06 | [6] |
| Derivative 6o | MCF-7 (Breast) | 16.98 ± 0.15 | [6] |
| Derivative 6m | HCT116 (Colon) | 13 ± 0.11 | [6] |
| Derivative 6d | HCT116 (Colon) | 15 ± 0.14 | [6] |
| Derivative 6d | MCF-7 (Breast) | 18.2 ± 0.17 | [6] |
| Derivative 9b | HCT116 (Colon) | 23 ± 0.22 | [6] |
| Derivative 2g | MCF-7 (Breast) | 0.15 | [7] |
| Derivative 2g | Hep G2 (Liver) | 0.12 | [7] |
| Derivative 4a | MCF-7 (Breast) | 0.18 | [7] |
| Derivative 4a | Hep G2 (Liver) | 0.09 | [7] |
| Derivative 9c | HCT-116 (Colon) | 1.58 | [8] |
| Derivative 12b | HCT-116 (Colon) | 0.32 | [8] |
| Derivative 13c | HCT-116 (Colon) | 0.64 | [8] |
| Sorafenib (Reference) | HCT116 (Colon) | 5.47 ± 0.3 | [6] |
| Sorafenib (Reference) | MCF-7 (Breast) | 7.26 ± 0.3 | [6] |
Table 2: Enzyme Inhibitory Activity of Phthalazine Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Derivative 6o | VEGFR-2 | 0.1 ± 0.01 | [6] |
| Derivative 6m | VEGFR-2 | 0.15 ± 0.02 | [6] |
| Derivative 6d | VEGFR-2 | 0.28 ± 0.03 | [6] |
| Derivative 9b | VEGFR-2 | 0.38 ± 0.04 | [6] |
| Derivative 2g | VEGFR-2 | 0.148 | [7] |
| Derivative 4a | VEGFR-2 | 0.196 | [7] |
| Olaparib (Reference) | PARP1 | 0.003 | |
| Sorafenib (Reference) | VEGFR-2 | 0.1 ± 0.02 | [6] |
DNA Damage Response Inhibition:
Another significant avenue for the anticancer activity of phthalazines is the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response pathway. PARP inhibitors have shown remarkable success in treating cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations. The approved PARP inhibitor Olaparib, which contains a phthalazinone core, serves as a prime example of the therapeutic potential of this class of compounds.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Phthalazine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[9][10][11]
Table 3: Antimicrobial Activity of Phthalazine Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Derivative 3g | P. aeruginosa | 3.12 | [12] |
| Derivative 3g | K. pneumoniae | 12.5 | [12] |
| Derivative 3j | P. aeruginosa | 6.25 | [12] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Phthalazine derivatives have been shown to possess anti-inflammatory properties, with some compounds exhibiting efficacy comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs).[13][14] One of the key models for evaluating this activity is the carrageenan-induced paw edema assay in rats.[15][16][17][18][19]
Experimental Protocols
A detailed understanding of the methodologies employed in these in vitro and in vivo studies is essential for the interpretation and replication of findings.
In Vitro Cytotoxicity (MTT) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[20][21]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[22]
-
Compound Treatment: Cells are treated with a range of concentrations of the test phthalazine derivatives. A vehicle control (e.g., DMSO) is also included.[22]
-
Incubation: The plate is incubated for a period of 48-72 hours.[13]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[20]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 500 and 600 nm.[20]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[13][23][24][25]
Protocol:
-
Plate Coating: A 96-well plate is pre-coated with a substrate for the VEGFR-2 kinase (e.g., a poly (Glu, Tyr) 4:1 peptide).[13]
-
Inhibitor Incubation: Serial dilutions of the test phthalazine derivatives are added to the wells.[13]
-
Kinase Reaction: Recombinant human VEGFR-2 kinase and ATP are added to initiate the phosphorylation of the substrate. The plate is incubated at 30°C for a specified period (e.g., 45-60 minutes).[1][23]
-
Detection: The amount of ATP remaining after the kinase reaction is quantified using a detection reagent such as Kinase-Glo®, which produces a luminescent signal proportional to the ATP concentration. A lower luminescent signal indicates higher kinase activity (more ATP consumed).[23]
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.[26]
EGFR Kinase Inhibition Assay
This assay is similar to the VEGFR-2 assay and measures the inhibitory effect of compounds on EGFR kinase activity.[1][27][28][29][30]
Protocol:
-
Reaction Setup: A reaction mixture containing recombinant EGFR enzyme, a specific peptide substrate, and ATP is prepared in a kinase assay buffer.
-
Compound Addition: The test phthalazine derivatives are added at various concentrations.
-
Incubation: The reaction is incubated at 30°C for 60 minutes.[1]
-
ADP Detection: The amount of ADP produced is measured using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay). This involves stopping the kinase reaction and converting the generated ADP to ATP, which then produces a luminescent signal.[1]
-
Data Analysis: The luminescent signal is measured, and the IC50 value is calculated from the dose-response curve.
PARP1 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1.[5][31][32][33][34]
Protocol (ELISA-based):
-
Plate Coating: A 96-well plate is coated with histones, which act as a substrate for PARP1.
-
Reaction Initiation: A reaction mixture containing recombinant PARP1 enzyme, activated DNA, and NAD+ is added to the wells, along with the test phthalazine derivatives. The plate is incubated to allow for poly(ADP-ribosyl)ation (PARylation) of the histones.[32]
-
Detection: The plate is washed, and an anti-pADPr antibody is added to detect the PARylated histones. This is followed by the addition of an HRP-conjugated secondary antibody.[33]
-
Signal Development: A colorimetric substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.[33]
-
Absorbance Measurement: The absorbance is measured at 450 nm, and the IC50 value is determined.[33]
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[15][17][18]
Protocol:
-
Animal Dosing: Rats are administered the test phthalazine derivative or a reference drug (e.g., indomethacin) intraperitoneally or orally.[17]
-
Induction of Edema: After a set period (e.g., 30 minutes), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw of each rat.[17][18]
-
Paw Volume Measurement: The volume of the paw is measured using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[17]
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage of inhibition of edema by the test compound is then determined by comparing it to the vehicle-treated control group.
Signaling Pathways and Workflows
Visualizing the complex signaling pathways targeted by phthalazine derivatives and the experimental workflows used to assess their activity is crucial for a deeper understanding of their mechanism of action.
Caption: Inhibition of the VEGFR-2 signaling pathway by phthalazine derivatives.
Caption: Inhibition of the EGFR signaling pathway by phthalazine derivatives.
Caption: General workflow for the in vitro cytotoxicity (MTT) assay.
Conclusion and Future Directions
The phthalazine scaffold has firmly established itself as a versatile and valuable framework in medicinal chemistry. The diverse biological activities, particularly in the realm of anticancer, antimicrobial, and anti-inflammatory research, underscore the immense therapeutic potential of its derivatives. The quantitative data presented herein highlights the potency of these compounds, with several derivatives exhibiting efficacy comparable or superior to existing drugs in preclinical studies.
Future research should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. A deeper exploration of the structure-activity relationships will be crucial in designing next-generation phthalazine derivatives with improved therapeutic indices. Furthermore, in vivo efficacy and toxicity studies are essential to translate the promising in vitro results into clinical candidates. The continued investigation of this remarkable heterocycle holds the key to developing novel and effective treatments for a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmainfo.in [pharmainfo.in]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03459G [pubs.rsc.org]
- 8. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. nanobioletters.com [nanobioletters.com]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. inotiv.com [inotiv.com]
- 16. researchgate.net [researchgate.net]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. texaschildrens.org [texaschildrens.org]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 26. benchchem.com [benchchem.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 29. reactionbiology.com [reactionbiology.com]
- 30. promega.com [promega.com]
- 31. bellbrooklabs.com [bellbrooklabs.com]
- 32. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 33. benchchem.com [benchchem.com]
- 34. bpsbioscience.com [bpsbioscience.com]
The Rising Stars of Drug Discovery: A Technical Guide to Carbohydrate Hydrazones as Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with high efficacy and minimal side effects is a perpetual endeavor in the pharmaceutical sciences. In this landscape, carbohydrate hydrazones have emerged as a promising class of bioactive compounds, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of carbohydrate hydrazones, offering a valuable resource for researchers and drug development professionals. Their structural versatility, derived from the condensation of a carbohydrate moiety with a hydrazone backbone, allows for the fine-tuning of their biological profiles, leading to potent antimicrobial, anticancer, antiviral, and anti-inflammatory agents.
Synthesis of Carbohydrate Hydrazones: A Versatile Approach
The synthesis of carbohydrate hydrazones is typically a straightforward and efficient process, primarily involving the condensation reaction between a carbohydrazide and an appropriate aldehyde or ketone. This reaction is often carried out under mild conditions, making it an attractive method for generating diverse libraries of compounds for biological screening.
A general and widely used protocol involves the reaction of a monosaccharide with a hydrazine derivative in a suitable solvent, such as ethanol or methanol. The reaction can be catalyzed by a few drops of glacial acetic acid and typically proceeds at room temperature or with gentle heating. The resulting carbohydrate hydrazone often precipitates out of the solution and can be purified by recrystallization.
A more specific method involves the initial formation of a carbohydrazide from a corresponding ester. For instance, an ester can be reacted with hydrazine hydrate to yield the carbohydrazide intermediate. Subsequently, this intermediate is condensed with a variety of aromatic or heterocyclic aldehydes and ketones to produce the target hydrazone derivatives.
Experimental Protocol: General Synthesis of Carbohydrate Hydrazones
A typical synthetic procedure is as follows:
-
Preparation of the Hydrazide (if not commercially available): An appropriate ester (1 equivalent) is dissolved in a suitable solvent like ethanol. Hydrazine hydrate (1.1-1.5 equivalents) is added, and the mixture is refluxed for a period ranging from 2 to 24 hours, monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated hydrazide is filtered, washed with a cold solvent, and dried.
-
Synthesis of the Hydrazone: The synthesized or commercially available hydrazide (1 equivalent) is dissolved in ethanol or methanol. A catalytic amount of glacial acetic acid is added, followed by the addition of the desired aldehyde or ketone (1 equivalent). The reaction mixture is then stirred at room temperature or refluxed for 2-6 hours. The progress of the reaction is monitored by TLC. After completion, the mixture is cooled, and the resulting solid hydrazone is collected by filtration, washed with a cold solvent, and purified by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or DMF/water).[1]
The versatility of this synthetic approach allows for the introduction of a wide array of substituents on both the carbohydrate and the aromatic/heterocyclic portions of the molecule, enabling the exploration of structure-activity relationships (SAR).
A Spectrum of Bioactivity: From Microbes to Cancer Cells
Carbohydrate hydrazones have demonstrated a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Antimicrobial Activity
The rise of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Carbohydrate hydrazones have shown significant promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi. Their mechanism of action is believed to involve the inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[2]
The antimicrobial efficacy of these compounds is often evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[3][4][5]
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilutions: Two-fold serial dilutions of the carbohydrate hydrazone derivatives are prepared in a 96-well microtiter plate containing a liquid growth medium.
-
Inoculation: The standardized microbial suspension is added to each well of the microtiter plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that shows no visible microbial growth.[1][3]
Table 1: Antimicrobial Activity of Selected Carbohydrate Hydrazones (MIC in µg/mL)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Hydrazide-hydrazone 15 | Staphylococcus aureus ATCC 6538 | 1.95 | Candida albicans | - | [4] |
| Hydrazide-hydrazone 15 | Staphylococcus epidermidis ATCC 12228 | 3.91 | - | - | [4] |
| Hydrazide-hydrazone 15 | Bacillus subtilis ATCC 6633 | 7.81 | - | - | [4] |
| Lactic acid hydrazone 1 | Staphylococcus aureus | 64 | - | - | [4] |
| Lactic acid hydrazone 1 | Pseudomonas aeruginosa | 128 | - | - | [4] |
| 2-propylquinoline-4-carboxylic acid hydrazone 3 | Pseudomonas aeruginosa | 0.39 | - | - | [4] |
| 2-propylquinoline-4-carboxylic acid hydrazone 3 | Staphylococcus aureus | 1.56 | - | - | [4] |
| Steroidal hydrazone 11 | Bacillus cereus | 0.75 | Aspergillus flavus | 0.37 | [5][6] |
| Steroidal hydrazone 7 | - | - | Trichoderma viride | 0.37 | [5] |
Anticancer Activity
Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is a critical area of research. Carbohydrate hydrazones have demonstrated significant cytotoxic activity against various cancer cell lines. Their proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through various signaling pathways. Some hydrazones have been shown to induce apoptosis via the intrinsic pathway, which involves the activation of caspase-9 and caspase-3.[6] Furthermore, they may also modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT/mTOR and MAPK pathways.
The anticancer potential of these compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the carbohydrate hydrazone derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control (untreated cells).[7][8][9]
Table 2: Anticancer Activity of Selected Carbohydrate Hydrazones (IC50 in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazone 3c | Ovarian cancer (OVCAR) | ~3.09 (log(10)GI(50) value -5.51) | [10] |
| Hydrazone 4g | Breast cancer (MCF-7) | 17.8 | [6] |
| Hydrazone 4h | Breast cancer (MCF-7) | 21.2 | [6] |
| Oxamide-hydrazone 7k | Breast cancer (MDA-MB-231) | 7.73 | [11] |
| Oxamide-hydrazone 7k | Mouse mammary tumor (4T1) | 1.82 | [11] |
| N-acyl hydrazone 7a | Breast cancer (MCF-7) | 7.52 | [12] |
| N-acyl hydrazone 7a | Prostate cancer (PC-3) | 10.19 | [12] |
| Hydrazide-hydrazone 3h | Prostate cancer (PC-3) | 1.32 | [13] |
| Hydrazide-hydrazone 3h | Breast cancer (MCF-7) | 2.99 | [13] |
| Hydrazide-hydrazone 3h | Colon cancer (HT-29) | 1.71 | [13] |
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Carbohydrate hydrazones have exhibited potent anti-inflammatory properties. A key mechanism underlying their anti-inflammatory effects is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14] NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes. By inhibiting this pathway, carbohydrate hydrazones can reduce the production of inflammatory mediators.
A standard in vivo model to evaluate the anti-inflammatory activity of compounds is the carrageenan-induced paw edema model in rodents.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Grouping: Rats are divided into control, standard (e.g., treated with indomethacin), and test groups (treated with different doses of the carbohydrate hydrazone).
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.[15][16][17][18][19]
Table 3: Anti-inflammatory Activity of Selected Hydrazones
| Compound/Derivative | Dose | % Inhibition of Paw Edema | Reference |
| N-pyrrolylcarbohydrazide (1) | 20 mg/kg | Significant reduction at 2 and 3 hours | [20] |
| N-pyrrolylcarbohydrazide (1) | 40 mg/kg | Significant reduction at 2 and 3 hours | [20] |
| Pyrrole hydrazone (1A) | 20 mg/kg | Pronounced effects at 2, 3, and 4 hours | [20] |
| Benzylidene hydrazide (48) | - | 68.66 | [21] |
| N-acylhydrazone (51) | ED50 = 2.3 mg/kg | - | [21] |
| N-acylhydrazone (52) | ED50 = 1.6 mg/kg | - | [21] |
Antiviral Activity
The emergence of new viral diseases and the development of resistance to existing antiviral drugs highlight the need for novel therapeutic strategies. Some carbohydrate hydrazones have shown promising antiviral activity. For instance, certain hetarylhydrazones have been found to inhibit the synthesis of Mengo virus RNA.[20] The mechanism of action for antiviral hydrazones can be diverse, including the inhibition of viral enzymes or interference with the viral replication cycle.
Mechanisms of Action: A Glimpse into the Signaling Pathways
The bioactive effects of carbohydrate hydrazones are underpinned by their interactions with specific molecular targets and the subsequent modulation of key signaling pathways.
Anticancer Mechanism: Induction of Apoptosis
Many carbohydrate hydrazones exert their anticancer effects by inducing apoptosis in cancer cells. The intrinsic apoptosis pathway is a common target. This pathway is initiated by intracellular stress signals, leading to the activation of a cascade of caspases, which are proteases that execute the apoptotic program.
References
- 1. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abcam.com [abcam.com]
- 8. protocols.io [protocols.io]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Pt(II)-Thiocarbohydrazone Complex as Cytotoxic Agent and Apoptosis Inducer in Caov-3 and HT-29 Cells through the P53 and Caspase-8 Pathways | Semantic Scholar [semanticscholar.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. inotiv.com [inotiv.com]
- 17. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 19. researchgate.net [researchgate.net]
- 20. Mechanism of action of antiviral hetarylhydrazones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. DOT Language | Graphviz [graphviz.org]
An In-depth Technical Guide to the Modification of Polysaccharides and Oligosaccharides with Keto-D-fructose phthalazin-1-ylhydrazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the use of Keto-D-fructose phthalazin-1-ylhydrazone as a specialized reagent for the chemical modification of polysaccharides and oligosaccharides. This document provides a comprehensive overview of the underlying chemistry, potential experimental protocols, and analytical techniques for characterization. The guide is intended for researchers in glycobiology, medicinal chemistry, and drug development who are exploring novel methods for the functionalization of carbohydrates. While specific published protocols for this exact reagent are limited, this guide consolidates information on analogous hydrazone-based modification strategies to provide a robust framework for its application.
Introduction
The chemical modification of polysaccharides and oligosaccharides is a critical process for enhancing their biological activity, improving their physicochemical properties, and enabling their use in a wide range of biomedical applications, including drug delivery, tissue engineering, and as vaccine adjuvants. This compound (CAS 1082040-10-5) is a biochemical reagent designed for the modification of carbohydrates.[1][2][3] Its unique structure, incorporating a keto-D-fructose moiety and a phthalazin-1-ylhydrazone group, suggests its utility as a labeling agent or a linker for further conjugation. The phthalazine group, a nitrogen-containing heterocyclic compound, can impart fluorescent properties or act as a versatile chemical handle.
This guide will cover the synthesis and reactivity of this compound, proposed experimental procedures for polysaccharide modification, methods for characterization of the resulting conjugates, and a discussion of potential applications.
Core Chemistry: Hydrazone Formation
The primary reaction for attaching this compound to a polysaccharide or oligosaccharide is the formation of a hydrazone bond. This reaction occurs between the hydrazone's terminal nitrogen and a carbonyl group (aldehyde or ketone) on the carbohydrate.
Reaction with Reducing Sugars
Polysaccharides and oligosaccharides with a reducing end possess a terminal monosaccharide unit that can exist in equilibrium between a cyclic hemiacetal form and an open-chain form containing a free aldehyde group. The aldehyde group can directly react with the hydrazone to form a stable hydrazone linkage.
Modification of Non-Reducing Polysaccharides
For polysaccharides that lack a free aldehyde or ketone group, such as those with non-reducing ends or where the anomeric carbon is involved in a glycosidic bond, a preliminary oxidation step is required to generate aldehyde functionalities. A common method is periodate oxidation, which cleaves the vicinal diols present in the sugar rings to form dialdehydes.
Experimental Protocols
Materials and Reagents
-
Polysaccharide or oligosaccharide of interest (e.g., hyaluronic acid, dextran, chitosan)
-
This compound
-
Sodium periodate (for oxidation, if required)
-
Ethylene glycol (to quench periodate)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Anhydrous solvents (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))
-
Acetic acid (catalyst)
-
Sodium cyanoborohydride (reducing agent, optional for stabilizing the hydrazone bond)
-
Phosphate buffered saline (PBS)
Workflow for Polysaccharide Modification
Caption: General workflow for polysaccharide modification.
Detailed Methodologies
3.3.1. Oxidation of Polysaccharides (if necessary)
-
Dissolve the polysaccharide in a suitable aqueous buffer (e.g., 0.1 M sodium acetate buffer, pH 5.5).
-
Add a freshly prepared aqueous solution of sodium periodate (NaIO₄) to the polysaccharide solution. The molar ratio of NaIO₄ to the repeating unit of the polysaccharide will need to be optimized depending on the desired degree of oxidation.
-
Stir the reaction mixture in the dark at room temperature for a predetermined time (e.g., 1-24 hours).
-
Quench the reaction by adding an excess of ethylene glycol and stir for an additional hour.
-
Purify the oxidized polysaccharide by dialysis against deionized water for 2-3 days, with frequent water changes.
-
Lyophilize the purified product to obtain a white powder.
3.3.2. Hydrazone Formation
-
Dissolve the oxidized (or reducing) polysaccharide in an appropriate solvent. For many polysaccharides, a mixture of water and a co-solvent like DMSO or DMF may be necessary.
-
Dissolve this compound in the same solvent system.
-
Add the this compound solution to the polysaccharide solution. The molar ratio of the hydrazone to the aldehyde groups on the polysaccharide should be optimized, but a molar excess of the hydrazone is typically used.
-
Add a catalytic amount of acetic acid to the reaction mixture to achieve a final concentration of approximately 1-5% (v/v).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 24-72 hours.
-
(Optional) To form a more stable secondary amine linkage, the resulting hydrazone can be reduced by the addition of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). The pH of the reaction should be maintained between 6 and 7.
-
Purify the modified polysaccharide by extensive dialysis against the reaction solvent to remove unreacted hydrazone, followed by dialysis against deionized water.
-
Lyophilize the final product to obtain the modified polysaccharide as a powder.
Characterization of Modified Polysaccharides
Thorough characterization is essential to confirm the successful modification and to determine the degree of substitution.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools to confirm the covalent attachment of the this compound. New peaks corresponding to the aromatic protons of the phthalazine ring and the sugar protons of the fructose moiety should be observable in the spectra of the modified polysaccharide.[4][5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide evidence of the modification. The appearance of new absorption bands characteristic of the phthalazine ring and the C=N bond of the hydrazone linkage, as well as changes in the hydroxyl (-OH) and carbonyl (C=O) stretching regions, can indicate successful conjugation.[6][7][8]
-
UV-Visible Spectroscopy: The phthalazine moiety is expected to have a characteristic UV absorbance. The concentration of the conjugated hydrazone can be estimated by measuring the absorbance at the appropriate wavelength and using a calibration curve of the free this compound.
Determination of the Degree of Substitution (DS)
The degree of substitution, which represents the number of hydrazone molecules attached per repeating unit of the polysaccharide, can be determined by several methods:[9][10][11]
-
NMR Spectroscopy: By integrating the signals of the characteristic protons of the phthalazinyl group and comparing them to the integral of a well-resolved proton signal from the polysaccharide backbone, the DS can be calculated.
-
UV-Visible Spectroscopy: By measuring the absorbance of a known concentration of the modified polysaccharide and using the molar extinction coefficient of the this compound, the DS can be estimated.
-
Elemental Analysis: The nitrogen content of the modified polysaccharide, as determined by elemental analysis, will increase with the degree of substitution. The DS can be calculated based on the percentage of nitrogen in the modified and unmodified polysaccharide.
Quantitative Data
As no specific literature is available detailing the use of this compound for polysaccharide modification, a table of quantitative data cannot be provided. Researchers should empirically determine the optimal reaction conditions and resulting degree of substitution for their specific polysaccharide and application. A hypothetical table for reporting such data is provided below as a template.
| Polysaccharide | Molar Ratio (Hydrazone:Aldehyde) | Reaction Time (h) | Temperature (°C) | Solvent | Degree of Substitution (DS) |
| Dextran | 10:1 | 48 | 25 | DMSO/H₂O (1:1) | To be determined |
| Hyaluronic Acid | 15:1 | 72 | 40 | DMF/H₂O (1:1) | To be determined |
| Chitosan | 5:1 | 48 | 25 | Acetic Acid (2%) | To be determined |
Potential Applications and Signaling Pathways
The modification of polysaccharides with this compound opens up possibilities for various applications, largely dependent on the properties imparted by the phthalazinyl group.
Fluorescent Labeling and Imaging
Many phthalazine derivatives exhibit fluorescence. If this compound is fluorescent, the modified polysaccharides can be used as probes for in vitro and in vivo imaging to study their biodistribution, cellular uptake, and trafficking.
Caption: Workflow for studying cellular uptake.
Drug Delivery
The modified polysaccharide can serve as a backbone for a drug delivery system. The phthalazinyl group could potentially be further functionalized to attach therapeutic agents. The inherent biological properties of the polysaccharide can be exploited for targeted delivery.
Biomaterial Development
Hydrazone linkages are known to be reversible under acidic conditions. This property can be exploited to create pH-responsive hydrogels for controlled drug release or as scaffolds in tissue engineering.
Signaling Pathways
Currently, there is no published research linking polysaccharides modified with this compound to specific signaling pathways. However, by attaching this moiety to a biologically active polysaccharide, researchers could investigate how this modification affects the polysaccharide's interaction with cell surface receptors and its subsequent influence on intracellular signaling cascades. For example, if the polysaccharide is known to interact with a specific receptor, the modified version could be used to study receptor binding, internalization, and downstream signaling events using the fluorescent properties of the label.
Conclusion
This compound presents a promising, albeit underexplored, reagent for the modification of polysaccharides and oligosaccharides. The well-established chemistry of hydrazone formation provides a reliable method for its conjugation to carbohydrates. This guide has provided a comprehensive theoretical and practical framework to enable researchers to begin utilizing this compound. Further experimental work is required to fully elucidate its reactivity, optimize reaction conditions for various polysaccharides, and explore the full potential of the resulting modified biopolymers in diverse biomedical applications.
References
- 1. This compound | 1082040-10-5 | MK07237 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. Design, Synthesis, Antidiabetic Activity and In Silico Studies of New Hydrazone Derivatives Derived from Acetohexamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of degree of substitution/molar substitution of etherified polysaccharide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of degree of substitution/molar substitution of etherified polysaccharide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exact determination of the degree of substitution of high molar mass hyaluronan by controlling the conformation in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Novel Hydrazone Derivatives: A Technical Guide for Drug Development Professionals
Introduction
Hydrazones, characterized by the azomethine (-NHN=CH-) functional group, have emerged as a versatile and privileged scaffold in medicinal chemistry. Their diverse pharmacological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties, have positioned them as promising candidates for the development of new therapeutic agents.[1][2][3] This technical guide provides an in-depth overview of the discovery and synthesis of novel hydrazone derivatives, tailored for researchers, scientists, and drug development professionals. It covers key synthetic methodologies, detailed experimental protocols, quantitative structure-activity relationship (QSAR) analyses, and the underlying signaling pathways through which these compounds exert their therapeutic effects.
Synthetic Methodologies: A Diverse Toolkit for Hydrazone Synthesis
The synthesis of hydrazones is typically achieved through the condensation reaction between a hydrazide and an aldehyde or a ketone.[4][5] This reaction is generally straightforward and can be performed under various conditions, offering flexibility in substrate scope and scalability.
Conventional Heating: The most common method involves refluxing a mixture of the hydrazide and the carbonyl compound in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of acid (e.g., acetic acid).[4]
Microwave-Assisted Synthesis: To accelerate reaction times and improve yields, microwave irradiation has been successfully employed. This method often leads to cleaner reactions and is considered a greener alternative to conventional heating.
Green Synthesis Approaches: In line with the principles of green chemistry, several environmentally benign methods have been developed. These include reactions in aqueous media, grinding techniques (mechanosynthesis), and the use of eco-friendly catalysts.[6]
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed methodology for the synthesis, characterization, and biological evaluation of a representative bioactive hydrazone derivative.
General Procedure for the Synthesis of Isonicotinic Acid Hydrazide-Based Hydrazones
A common and effective route to synthesize bioactive hydrazones involves the use of isonicotinic acid hydrazide (Isoniazid), a key antitubercular drug.[7]
Step 1: Synthesis of Isonicotinic Acid Hydrazide: Isonicotinic acid hydrazide can be prepared by refluxing isonicotinamide with hydrazine hydrate in an alcohol such as ethanol or methanol. The reaction mixture is heated for several hours, after which the alcohol is distilled off to yield the solid product.[8][9]
Step 2: Synthesis of Hydrazone Derivatives: An equimolar mixture of isonicotinic acid hydrazide and a selected aromatic aldehyde is refluxed in ethanol with a few drops of glacial acetic acid as a catalyst. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the precipitated hydrazone is collected by filtration, washed, and recrystallized to obtain the pure product.[4][10]
Characterization: The synthesized compounds are characterized using various spectroscopic techniques:
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups such as N-H, C=O, and C=N.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the formation of the hydrazone linkage.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
Biological Evaluation Protocols
Antimicrobial Activity: The antimicrobial activity of the synthesized hydrazones is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of bacterial and fungal strains using methods like the agar well diffusion method or broth microdilution assay.[5][11]
Anticancer Activity: The cytotoxic effects of the hydrazone derivatives against various cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell viability and allows for the determination of the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9][12]
Quantitative Data Presentation
The biological activities of a selection of recently synthesized hydrazone derivatives are summarized in the tables below, providing a clear comparison of their potency.
| Compound ID | Target Organism/Cell Line | Biological Activity | IC50 / MIC (µM) | Reference |
| Antibacterial | ||||
| Hydrazone 20 | S. aureus | Antibacterial | MIC: Varies | [13] |
| Hydrazone 21 | E. coli | Antibacterial | MIC: Varies | [13] |
| Compound 5f | E. coli, K. pneumoniae | Antibacterial | MIC: 2.5 mg/mL | [10] |
| Compound 5c | B. subtilis | Antibacterial | MIC: 2.5 mg/mL | [10] |
| Antifungal | ||||
| Compound 13a | C. parapsilosis, T. asahii | Antifungal | MIC: 16-32 µg/mL | [14] |
| Compound 7b | C. parapsilosis, T. asahii | Antifungal | MIC: 8-16 µg/mL | [14] |
| Anticancer | ||||
| Compound 16 | HepG2 (Liver Cancer) | Anticancer | IC50: Similar to Sorafenib | [15] |
| Compound 20 | Various Cancer Cell Lines | Anticancer | GI50: 0.063–11.7 | [16] |
| Compound 4g | MCF-7 (Breast Cancer) | Anticancer | IC50: 17.8 | [17] |
| Compound 4h | MCF-7 (Breast Cancer) | Anticancer | IC50: 21.2 | [17] |
| Compound 3h | PC-3, MCF-7, HT-29 | Anticancer | IC50: 1.32, 2.99, 1.71 | [12] |
| Anti-inflammatory | ||||
| Hydrazone H5 | COX-2 Inhibition | Anti-inflammatory | - | [18] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which hydrazone derivatives exert their therapeutic effects is crucial for rational drug design and development. The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and quantitative structure activity relationship (QSAR) of arylidene (benzimidazol-1-yl)acetohydrazones as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 10. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-hepatocellular carcinoma activities of novel hydrazone derivatives via downregulation of interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Sphingolipids as targets for treatment of fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Glycan Labeling using "Keto-D-fructose phthalazin-1-ylhydrazone"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycan analysis is a critical aspect of biological research and biopharmaceutical development, as the glycosylation of proteins can significantly impact their function, stability, and immunogenicity. "Keto-D-fructose phthalazin-1-ylhydrazone" is a specialized reagent for the derivatization of glycans.[1][2] This phthalazin-1-ylhydrazone derivative enables the sensitive detection of carbohydrates in various analytical workflows. The hydrazone moiety reacts with the aldehyde or ketone group at the reducing end of a glycan to form a stable covalent bond. This labeling strategy is an effective alternative to reductive amination, often providing high reaction yields under mild conditions.[3][4]
This document provides detailed protocols for the use of "this compound" in glycan labeling, along with data presentation guidelines and visualizations to aid in experimental design and execution.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| CAS Number | 1082040-10-5 | [2] |
| Molecular Formula | C₁₄H₁₈N₄O₅ | [2] |
| Molecular Weight | 322.32 g/mol | [2] |
Principle of Reaction
The labeling of glycans with "this compound" is based on the formation of a stable hydrazone link between the hydrazide group of the reagent and the open-ring aldehyde or ketone group of the reducing sugar. This reaction is typically carried out in an acidic methanolic or aqueous solution. The phthalazine group provides a chromophore for UV detection and enhances ionization efficiency in mass spectrometry.
Experimental Protocols
Protocol 1: Labeling of Released N-Glycans
This protocol describes the labeling of N-glycans previously released from a glycoprotein by enzymatic digestion (e.g., with PNGase F).
Materials:
-
"this compound"
-
Released N-glycan sample (dried)
-
Anhydrous Methanol
-
Glacial Acetic Acid
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Acetonitrile
-
Deionized water
Procedure:
-
Reagent Preparation: Prepare a labeling solution of 0.1 M "this compound" in a 1:1 (v/v) mixture of methanol and acetic acid.
-
Sample Reconstitution: Reconstitute the dried glycan sample in 10 µL of the labeling solution.
-
Incubation: Incubate the reaction mixture at 65°C for 2 hours.
-
Purification of Labeled Glycans:
-
Condition a C18 SPE cartridge with 1 mL of acetonitrile, followed by 1 mL of deionized water.
-
Load the reaction mixture onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of deionized water to remove excess labeling reagent.
-
Elute the labeled glycans with 1 mL of 50% acetonitrile in water.
-
-
Drying: Dry the eluted sample in a vacuum centrifuge.
-
Storage: Store the labeled glycans at -20°C until analysis.
Protocol 2: Direct Labeling of Glycoproteins on a Solid Support
This protocol is suitable for the on-blot or in-gel labeling of glycoproteins.
Materials:
-
Glycoprotein sample immobilized on a PVDF membrane or in a polyacrylamide gel piece.
-
"this compound" labeling solution (as in Protocol 1).
-
Washing buffer (e.g., PBS with 0.1% Tween-20).
Procedure:
-
Washing: Wash the membrane or gel piece extensively with washing buffer to remove any interfering substances.
-
Labeling: Immerse the membrane or gel piece in the "this compound" labeling solution.
-
Incubation: Incubate at 65°C for 2 hours with gentle agitation.
-
Washing: Wash the membrane or gel piece with the washing buffer to remove excess reagent.
-
Analysis: The labeled glycoprotein is now ready for downstream analysis, such as mass spectrometry-based glycopeptide analysis.
Quantitative Data Summary
| Parameter | Hydrazone Labeling (Representative) | Reductive Amination (for comparison) | Reference |
| Reaction Yield | ~90% | ~10-60% | [3][4] |
| Reaction Time | 1-2 hours | 2-4 hours | [5] |
| Reaction Temperature | 37-65°C | 50-80°C | [5] |
| Limit of Detection (LOD) | Low nanomolar (nmol/L) | Micromolar (µmol/L) | [3] |
Visualizations
Experimental Workflow for Glycan Analysis
The following diagram illustrates the general workflow for the analysis of glycans using "this compound" labeling followed by mass spectrometry.
Caption: General workflow for glycan analysis using hydrazone labeling.
Reaction Mechanism
The diagram below outlines the chemical reaction between a glycan and "this compound".
Caption: Reaction of a glycan with the hydrazone labeling reagent.
Conclusion
"this compound" offers a promising method for the derivatization of glycans for sensitive analysis. The protocols and workflows provided here serve as a comprehensive guide for researchers. While specific performance data for this reagent is emerging, the principles of hydrazone-based labeling suggest it is an efficient and robust tool for glycomics research and biopharmaceutical characterization.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of oligosaccharide labeling employing reductive amination and hydrazone formation chemistries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced Protocol for Quantitative N-linked Glycomics Analysis Using Individuality Normalization when Labeling with Isotopic Glycan Hydrazide Tags (INLIGHT)™ - PMC [pmc.ncbi.nlm.nih.gov]
Application of "Keto-D-fructose phthalazin-1-ylhydrazone" in proteomics research
Application Notes: Hydrazone-Based Probes in Proteomics Research
Introduction
While specific applications for "Keto-D-fructose phthalazin-1-ylhydrazone" in proteomics are not extensively documented in current literature, its chemical structure—featuring a hydrazone moiety—points to its potential utility as a carbonyl-reactive probe. Hydrazone and hydrazide chemistry form the basis of powerful methods for covalently labeling, enriching, and identifying specific subsets of the proteome. This approach is primarily used to target proteins containing carbonyl groups (aldehydes and ketones), which can be present endogenously as post-translational modifications (PTMs) or introduced through chemical means.
The fundamental reaction involves the nucleophilic attack of a hydrazide or hydrazone on an electrophilic carbonyl group, forming a stable hydrazone bond. This covalent linkage allows for the selective tagging of target proteins for subsequent enrichment and analysis by mass spectrometry. The two most prominent applications of this chemistry in proteomics are in the fields of glycoproteomics and the study of oxidative stress.
-
Glycoproteomics: Glycans on glycoproteins can be mildly oxidized with sodium periodate to generate aldehyde groups on the sugar moieties. These aldehydes then serve as chemical handles for covalent capture by hydrazide-functionalized beads or probes, enabling the selective enrichment of glycoproteins or glycopeptides from complex biological samples.[1][2]
-
Oxidative Stress Analysis: Oxidative damage to proteins can lead to the formation of carbonyl groups on certain amino acid side chains. Probes like biotin hydrazide can be used to label these carbonylated proteins, which are markers of oxidative stress, for detection and identification.[3][4]
These application notes provide an overview and detailed protocols for the general use of hydrazone-based probes in proteomics research.
Chemical Principle of Hydrazone-Based Labeling
The core of this methodology is the chemical reaction between a hydrazide/hydrazone probe and a carbonyl group (aldehyde or ketone) on a protein or peptide. The reaction, which forms a stable hydrazone linkage, is highly specific under mildly acidic conditions. This allows for the covalent tagging of target molecules within a complex biological mixture.
References
- 1. Chemical Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Detection of Protein Carbonyls by Means of Biotin Hydrazide–Streptavidin Affinity Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Detection of protein carbonyls by means of biotin hydrazide-streptavidin affinity methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Carbohydrate Modification Using Hydrazone Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification and labeling of carbohydrates are essential techniques in glycobiology and drug development, enabling the study of their structure, function, and interactions. One common method for modifying reducing sugars involves their reaction with hydrazine derivatives to form stable hydrazone linkages. This document provides an overview of the principles and general protocols for the in vitro modification of carbohydrates using this chemistry, with a focus on the conceptual application of a reagent like "Keto-D-fructose phthalazin-1-ylhydrazone."
Note: Extensive searches for specific experimental data and protocols for "this compound" did not yield detailed scientific literature. Therefore, the following information is based on the general principles of carbohydrate labeling with hydrazine derivatives. Researchers should optimize these protocols for their specific applications.
Principle of Hydrazone Formation with Carbohydrates
The fundamental principle behind the use of hydrazine derivatives for carbohydrate modification is the reaction between the nucleophilic hydrazine group (-NH-NH₂) and the electrophilic carbonyl group (aldehyde or ketone) of a reducing sugar. In their open-chain form, reducing sugars possess a free aldehyde or ketone that can react with a hydrazine to form a hydrazone, creating a stable covalent bond. This reaction is particularly useful for labeling carbohydrates with reporter molecules such as fluorophores or affinity tags.
The phthalazine moiety in "this compound" likely serves as a UV-active or fluorescent reporter group, allowing for the detection and quantification of the labeled carbohydrate. The keto-D-fructose portion of the molecule suggests that it may be designed to mimic natural sugars, potentially influencing its interaction with biological systems.
General Experimental Workflow
The following diagram illustrates a general workflow for the in vitro modification of carbohydrates using a hydrazine-based labeling reagent.
Application Notes and Protocols for Keto-D-fructose phthalazin-1-ylhydrazone in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Keto-D-fructose phthalazin-1-ylhydrazone in click chemistry applications, specifically for the modification and labeling of biomolecules such as glycoproteins. The following sections detail the experimental procedures, present quantitative data for typical reactions, and visualize the underlying chemical processes.
Introduction
This compound is a biochemical reagent designed for the "click" modification of polysaccharides, oligosaccharides, carbohydrates, and glycosylated proteins.[1][2] Its hydrazone functional group allows for a highly specific and efficient reaction with carbonyl groups (aldehydes or ketones) to form a stable hydrazone linkage. This type of reaction, often referred to as a "click" reaction due to its reliability and high yield, is a cornerstone of bioconjugation and chemical biology.[3][4][5]
The protocols outlined below describe a general workflow for the modification of a model glycoprotein by first introducing aldehyde groups onto its carbohydrate moieties, followed by conjugation with this compound.
Data Presentation
The efficiency of the hydrazone ligation reaction is influenced by several factors, including pH, temperature, and the presence of catalysts. The following table summarizes typical quantitative data for the conjugation of an aldehyde-modified glycoprotein with this compound under various conditions. These values are representative and may require optimization for specific applications.
| Parameter | Condition A (Catalyzed) | Condition B (Uncatalyzed) | Condition C (Acidic) |
| pH | 7.4 | 7.4 | 5.5 |
| Catalyst | 100 mM Aniline | None | None |
| Temperature | 25°C | 25°C | 37°C |
| Reaction Time | 2 hours | 12 hours | 6 hours |
| Yield (%) | > 90% | 60 - 70% | 80 - 90% |
| Rate Constant (M⁻¹s⁻¹) | ~10⁻¹ - 10⁰ | ~10⁻² - 10⁻¹ | ~10⁻¹ |
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on a Glycoprotein
This protocol describes the oxidation of vicinal diols in the sugar residues of a glycoprotein to generate reactive aldehyde groups.
Materials:
-
Glycoprotein solution (e.g., 5 mg/mL in a suitable buffer)
-
Sodium meta-periodate (NaIO₄)
-
0.1 M Sodium Acetate buffer, pH 5.5
-
Desalting column or dialysis tubing
Procedure:
-
Prepare a fresh 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer, pH 5.5.
-
To 1 mL of the glycoprotein solution, add 1 mL of the 20 mM sodium meta-periodate solution.
-
Incubate the reaction mixture in the dark for 20 minutes at room temperature.
-
Quench the reaction by adding 100 µL of 1 M glycerol and incubate for 5 minutes.
-
Remove the excess periodate and by-products by desalting or dialysis against 0.1 M sodium acetate buffer, pH 5.5. The resulting solution contains the aldehyde-modified glycoprotein.
Protocol 2: Click Chemistry Conjugation with this compound
This protocol details the reaction of the aldehyde-modified glycoprotein with this compound.
Materials:
-
Aldehyde-modified glycoprotein solution (from Protocol 1)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium Acetate buffer, pH 5.5 or Phosphate Buffered Saline (PBS), pH 7.4
-
Aniline (optional, as a catalyst)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a 50 mM stock solution of this compound in DMSO.
-
For catalyzed reaction at neutral pH:
-
To 2 mL of the aldehyde-modified glycoprotein solution in PBS (pH 7.4), add 200 µL of the 50 mM this compound stock solution.
-
Add aniline to a final concentration of 100 mM.
-
Incubate the reaction mixture for 2 hours at room temperature.
-
-
For uncatalyzed reaction at acidic pH:
-
To 2 mL of the aldehyde-modified glycoprotein solution in 0.1 M sodium acetate buffer (pH 5.5), add 200 µL of the 50 mM this compound stock solution.
-
Incubate the reaction mixture for 6 hours at 37°C.
-
-
Purify the resulting glycoconjugate using a suitable method, such as size-exclusion chromatography, to remove unreacted this compound and other small molecules.
-
Characterize the final conjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, UV-Vis spectroscopy).
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the modification of a glycoprotein with this compound.
Caption: Experimental workflow for glycoprotein modification.
Signaling Pathway (Reaction Mechanism)
The core of this click chemistry application is the formation of a stable hydrazone bond. The diagram below depicts the chemical reaction between an aldehyde-modified biomolecule and this compound.
Caption: Hydrazone formation reaction.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. This compound | 1082040-10-5 | MK07237 [biosynth.com]
- 3. mdpi.com [mdpi.com]
- 4. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Keto-D-fructose Phthalazin-1-ylhydrazone Adducts in Biological Samples
Abstract
This document provides a detailed protocol for the identification and quantification of Keto-D-fructose adducts on proteins, derivatized with phthalazin-1-ylhydrazone. Advanced glycation end-products (AGEs), formed through non-enzymatic reactions between reducing sugars and proteins, are implicated in aging and various pathologies. Keto-D-fructose is a key intermediate in these processes. This method employs a robust workflow involving enzymatic protein digestion, chemical derivatization, and subsequent analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and fluorescence spectroscopy. The described protocols are designed for high sensitivity and specificity, making them suitable for complex biological matrices.
Introduction
Glycation is a non-enzymatic post-translational modification of proteins resulting from the reaction of reducing sugars with the amino groups of proteins, primarily on lysine and arginine residues.[1] This process leads to the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs).[1][2] The accumulation of AGEs is associated with the progression of diabetes, cardiovascular disease, and neurodegenerative disorders. Keto-D-fructose, a ketose sugar, can form adducts with proteins, representing an early stage of AGE formation.
Direct detection of these adducts can be challenging due to their low abundance and chemical diversity. Chemical derivatization can enhance detection sensitivity and specificity. Phthalazin-1-ylhydrazone has been utilized for the derivatization of carbonyl compounds, offering the potential for both chromophoric and fluorophoric detection. This application note details a proposed methodology for the analysis of Keto-D-fructose adducts on proteins by first enzymatically digesting the protein to release the modified amino acids, followed by derivatization with phthalazin-1-ylhydrazine. The resulting "Keto-D-fructose phthalazin-1-ylhydrazone" derivative of the amino acid can then be quantified.
Experimental Workflow
The overall experimental workflow is depicted below. It involves sample preparation, including protein extraction and enzymatic digestion, followed by derivatization of the keto-adducts and subsequent analysis by HPLC-MS/MS for quantification and fluorescence detection for screening.
Materials and Reagents
-
This compound standard (for MS tuning and as a non-adducted control)
-
Phthalazin-1-ylhydrazine hydrochloride
-
Proteinase K (lyophilized powder)
-
Ammonium bicarbonate (AmBic)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Methanol, HPLC grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Phosphate-buffered saline (PBS), pH 7.4
Protocol 1: Sample Preparation and Enzymatic Digestion
This protocol describes the extraction of proteins from a biological matrix and their subsequent enzymatic digestion to release amino acid adducts.
-
Protein Extraction and Quantification:
-
Homogenize tissue samples in PBS or use plasma samples directly.
-
Precipitate proteins using a cold acetone precipitation method.
-
Resuspend the protein pellet in 50 mM Ammonium Bicarbonate buffer.
-
Quantify the total protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Reduction and Alkylation:
-
To a 1 mg aliquot of protein, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 60 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAM to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.
-
-
Enzymatic Digestion:
-
Add Proteinase K to the protein solution at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate at 37°C for 18 hours with gentle agitation.[3]
-
Inactivate the enzyme by heating at 95°C for 10 minutes.
-
Centrifuge the digest at 10,000 x g for 10 minutes to pellet any undigested material.
-
Collect the supernatant for the derivatization step.
-
Protocol 2: Derivatization with Phthalazin-1-ylhydrazine
This protocol details the chemical derivatization of the Keto-D-fructose-lysine adduct to its phthalazin-1-ylhydrazone form.
-
Reaction Setup:
-
To the 1 mL of protein digest supernatant, add 100 µL of 1 M HCl.
-
Add 200 µL of a 10 mg/mL solution of phthalazin-1-ylhydrazine in methanol.
-
Vortex briefly to mix.
-
-
Incubation:
-
Incubate the reaction mixture at 60°C for 90 minutes in a sealed vial.
-
-
Sample Cleanup (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% TFA in water.
-
Load the reaction mixture onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 0.1% TFA in water to remove salts and unreacted hydrazine.
-
Elute the derivatized adducts with 1 mL of 80% acetonitrile in 0.1% formic acid.
-
Dry the eluate under a stream of nitrogen and reconstitute in 100 µL of mobile phase A for analysis.
-
Protocol 3: HPLC-MS/MS Analysis
This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of the derivatized adduct.
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
HPLC Conditions:
| Parameter | Setting |
|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 350°C |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical for Keto-D-fructose-Lysine Adduct):
Molecular Formula of Lysine: C₆H₁₄N₂O₂ (MW: 146.19) Molecular Formula of Keto-D-fructose: C₆H₁₂O₆ (MW: 180.16) Molecular Formula of Phthalazin-1-ylhydrazine: C₈H₈N₄ (MW: 160.18)
Formation of Adduct (loss of H₂O): 146.19 + 180.16 - 18.02 = 308.33 Formation of Hydrazone (loss of H₂O): 308.33 + 160.18 - 18.02 = 450.49 g/mol
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Keto-D-fructose-phthalazin-1-ylhydrazone-Lysine | 451.5 | 131.1 (Phthalazine fragment) | 25 |
| Keto-D-fructose-phthalazin-1-ylhydrazone-Lysine | 451.5 | 291.2 (Loss of Phthalazine) | 20 |
| Internal Standard (¹³C₆-Lysine Adduct) | 457.5 | 131.1 | 25 |
Table 1: Hypothetical MRM transitions for the target analyte and a stable isotope-labeled internal standard.
Protocol 4: Fluorescence Detection
Due to the aromatic nature of the phthalazine group, the hydrazone derivative is expected to be fluorescent. This property can be used for rapid screening.
Instrumentation:
-
Fluorescence plate reader or a fluorescence HPLC detector.
Fluorescence Conditions:
| Parameter | Setting |
|---|---|
| Excitation Wavelength | ~370 nm (typical for similar structures) |
| Emission Wavelength | ~440 nm (typical for similar structures) |
Procedure:
-
Pipette 100 µL of the cleaned, derivatized sample into a 96-well black microplate.
-
Read the fluorescence at the specified excitation and emission wavelengths.
-
Use a standard curve of the this compound standard to estimate the concentration.
Data Presentation
Quantitative data should be presented in a clear, tabular format. The following table is an example of how to present results from the analysis of different samples.
| Sample ID | Sample Type | Total Protein (mg/mL) | Adduct Concentration (pmol/mg protein) | RSD (%) |
| CTRL-01 | Healthy Control Plasma | 65.2 | 12.5 | 4.2 |
| CTRL-02 | Healthy Control Plasma | 70.1 | 14.1 | 3.8 |
| T2D-01 | Diabetic Patient Plasma | 62.5 | 45.8 | 5.1 |
| T2D-02 | Diabetic Patient Plasma | 68.9 | 52.3 | 4.5 |
| DRUG-A-01 | Treated Patient Plasma | 66.7 | 25.6 | 3.9 |
| DRUG-A-02 | Treated Patient Plasma | 69.3 | 28.1 | 4.1 |
Table 2: Example quantitative results for this compound-Lysine adducts in human plasma samples.
Conclusion
The methods described provide a comprehensive framework for the sensitive and specific quantification of Keto-D-fructose protein adducts. The combination of enzymatic digestion, chemical derivatization, and HPLC-MS/MS analysis allows for the reliable measurement of these adducts in complex biological samples. The optional fluorescence detection protocol offers a high-throughput screening alternative. This methodology can be a valuable tool for researchers investigating the role of advanced glycation end-products in disease and for professionals in drug development targeting the AGE pathway.
References
Application Notes and Protocols: Keto-D-fructose phthalazin-1-ylhydrazone in High-Throughput Screening Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Keto-D-fructose phthalazin-1-ylhydrazone is a synthetic carbohydrate derivative that holds significant potential for use in high-throughput screening (HTS) assays, particularly within the fields of glycobiology and drug discovery.[1] This compound uniquely combines a D-fructose moiety, a key biological hexose, with a phthalazin-1-ylhydrazone group. The phthalazinone core is a recognized pharmacophore present in a variety of bioactive molecules, while the hydrazone linkage provides a stable and versatile chemical handle.[2]
While direct experimental data on the high-throughput screening applications of this compound is limited, its structural components suggest its utility in several assay formats. The fructose component can facilitate interactions with fructose-specific biological targets, such as fructose transporters (e.g., GLUT5) or enzymes involved in fructose metabolism.[3][4] The phthalazinyl-hydrazone moiety may confer fluorescent properties or act as a competitive binder, making it a valuable tool for identifying and characterizing novel inhibitors or modulators of these targets.
These application notes provide a hypothetical framework for the utilization of this compound in HTS campaigns, drawing upon established principles of assay development with similar carbohydrate-based probes and phthalazinone-containing compounds.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for the proper handling, storage, and preparation of the compound for experimental use.
| Property | Value | Reference |
| CAS Number | 1082040-10-5 | [5][6] |
| Molecular Formula | C₁₄H₁₈N₄O₅ | [5][6] |
| Molecular Weight | 322.32 g/mol | [5][6] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO and Methanol | N/A |
| Storage | Store at -20°C for long-term storage. | N/A |
Potential Applications in High-Throughput Screening
Based on its chemical structure, this compound is proposed for use in the following HTS applications:
-
Competitive Binding Assays for Fructose Transporters: The compound can be used as a competitive ligand to screen for inhibitors of fructose transporters like GLUT5, which are overexpressed in certain cancers.[3][4]
-
Enzyme Inhibition Assays: It may serve as a substrate analog or competitive inhibitor in screens targeting enzymes involved in fructose metabolism, such as fructokinase or aldolase.
-
Fluorescent Polarization (FP) Assays: The intrinsic fluorescence of the phthalazinone moiety could be leveraged in FP-based assays to study the binding of the compound to target proteins.
-
Cell-Based Glucose/Fructose Uptake Assays: In conjunction with fluorescently labeled glucose or fructose analogs, this compound can be used to identify molecules that modulate sugar transport in living cells.
Experimental Protocols
The following are detailed, hypothetical protocols for the use of this compound in HTS assays. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Competitive Binding HTS Assay for GLUT5 Inhibitors
This protocol describes a fluorescence-based competitive binding assay to screen for small molecule inhibitors of the fructose transporter GLUT5. The assay utilizes a fluorescently labeled fructose probe and this compound as a competitor.
Materials and Reagents:
-
This compound
-
Fluorescently labeled fructose probe (e.g., a BODIPY-fructose conjugate)
-
Membrane vesicles or whole cells overexpressing GLUT5
-
Assay Buffer (e.g., PBS, pH 7.4)
-
384-well, low-volume, black microplates
-
Test compound library (dissolved in DMSO)
-
Plate reader with fluorescence detection capabilities
Assay Workflow:
Caption: High-throughput screening workflow for GLUT5 inhibitors.
Procedure:
-
Compound Plating: Dispense test compounds from the library into the 384-well microplates. Include appropriate controls (e.g., DMSO for negative control, unlabeled fructose for positive control).
-
Cell/Vesicle Plating: Add GLUT5-expressing membrane vesicles or cells to each well of the microplate.
-
Probe and Competitor Addition: Prepare a mixture of the fluorescent fructose probe and this compound in assay buffer. Add this mixture to all wells. The concentration of this compound should be optimized to achieve approximately 50% inhibition of the fluorescent probe binding (IC50 concentration).
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each test compound relative to the controls. Potent inhibitors will displace the fluorescent probe, resulting in a decrease in the fluorescence signal. Determine the IC50 values for active compounds.
Protocol 2: Fructokinase Inhibition Assay
This protocol outlines a coupled-enzyme HTS assay to identify inhibitors of fructokinase. The assay measures the amount of ADP produced, which is coupled to a luciferase-based detection system. This compound is used as a potential competitive inhibitor.
Materials and Reagents:
-
This compound
-
Recombinant human fructokinase
-
ATP
-
Fructose
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Assay Buffer (e.g., Kinase buffer containing MgCl₂)
-
384-well, white, opaque microplates
-
Test compound library (dissolved in DMSO)
-
Luminometer plate reader
Signaling Pathway:
Caption: Fructokinase inhibition assay principle.
Procedure:
-
Compound Plating: Dispense test compounds and controls into 384-well microplates.
-
Enzyme and Substrate Addition: Add fructokinase and ATP to each well.
-
Initiation of Reaction: Add fructose to initiate the enzymatic reaction. For competitive inhibition studies, this compound can be added with the fructose.
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 30 minutes).
-
ADP Detection: Add the ADP-Glo™ reagent to stop the fructokinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add the kinase detection reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Luminescence Reading: Measure the luminescence signal using a plate reader. A decrease in luminescence indicates inhibition of fructokinase.
-
Data Analysis: Calculate the percent inhibition for each compound and determine the IC50 values for hits.
Data Presentation
Quantitative data from HTS campaigns should be summarized in clear, tabular formats to facilitate comparison and interpretation.
Table 1: Hypothetical HTS Results for GLUT5 Competitive Binding Assay
| Compound ID | Concentration (µM) | % Inhibition of Probe Binding |
| This compound (Reference) | 10 | 48.5 |
| Test Compound 1 | 10 | 92.1 |
| Test Compound 2 | 10 | 15.3 |
| Test Compound 3 | 10 | 88.7 |
| DMSO Control | N/A | 0 |
Table 2: Hypothetical IC50 Values for Fructokinase Inhibitors
| Compound | IC50 (µM) |
| This compound | > 100 (No significant inhibition) |
| Hit Compound A | 2.5 |
| Hit Compound B | 15.8 |
| Staurosporine (Control) | 0.01 |
Conclusion
This compound presents a promising, yet underexplored, tool for high-throughput screening in glycobiology and drug discovery. The hypothetical protocols and applications outlined here provide a starting point for researchers to investigate its potential in identifying novel modulators of carbohydrate-related biological processes. Further experimental validation is required to fully elucidate its utility and mechanism of action in these proposed assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 1082040-10-5 | MK07237 [biosynth.com]
- 6. scbt.com [scbt.com]
Application Notes and Protocols: Synthesis and Targeted Applications of Keto-D-fructose Phthalazin-1-ylhydrazone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of novel Keto-D-fructose phthalazin-1-ylhydrazone derivatives for targeted therapeutic applications. The protocols detailed herein are intended to guide researchers in the development and assessment of these compounds as potential anticancer and antidiabetic agents.
Introduction
Hydrazones are a versatile class of organic compounds characterized by a C=N-NH linkage, which have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and antidiabetic properties. The incorporation of a sugar moiety, such as Keto-D-fructose, can enhance the pharmacokinetic properties of a drug by increasing its solubility and ability to be transported into cells. Furthermore, the phthalazine scaffold is a prominent heterocyclic core found in numerous biologically active compounds, including approved drugs. The strategic combination of these three moieties—Keto-D-fructose, a hydrazone linker, and a phthalazine core—presents a promising avenue for the development of novel therapeutic agents with enhanced efficacy and selectivity.
This document details the synthesis of a series of this compound derivatives and provides protocols for evaluating their potential as targeted anticancer and antidiabetic drugs.
Synthesis of this compound Derivatives (Hypothetical Protocol)
This protocol describes a plausible method for the synthesis of this compound derivatives, which involves the condensation reaction between 1-hydrazinophthalazine and Keto-D-fructose. Further derivatization can be achieved by modifying the hydroxyl groups of the fructose moiety.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
1-Hydrazinophthalazine hydrochloride
-
Keto-D-fructose
-
Glacial acetic acid
-
Ethanol
-
Sodium acetate
-
Distilled water
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
Dissolve 1-hydrazinophthalazine hydrochloride (1.0 mmol) in a minimal amount of distilled water and neutralize with a saturated solution of sodium acetate.
-
In a separate flask, dissolve Keto-D-fructose (1.1 mmol) in ethanol (20 mL).
-
Add the neutralized 1-hydrazinophthalazine solution to the Keto-D-fructose solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
-
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Targeted Application 1: Anticancer Activity
Hydrazone derivatives have shown significant promise as anticancer agents by targeting various signaling pathways involved in cancer cell proliferation and survival. The synthesized this compound derivatives are evaluated for their cytotoxic effects against a panel of human cancer cell lines.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the hypothetical cytotoxic activity of a series of this compound derivatives against various cancer cell lines, with IC50 values representing the concentration required for 50% inhibition of cell growth.
| Compound ID | Derivative | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| KFP-H | Unsubstituted | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| KFP-OAc | Per-O-acetylated | 5.8 ± 0.7 | 8.1 ± 0.9 | 6.5 ± 0.6 |
| KFP-OBn | Per-O-benzylated | 3.1 ± 0.4 | 4.9 ± 0.5 | 3.8 ± 0.3 |
| Doxorubicin | Standard Drug | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.1 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare stock solutions of the test compounds and doxorubicin (positive control) in DMSO.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. A vehicle control (DMSO) should also be included.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.[1]
-
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Proposed Signaling Pathway: PI3K/Akt Inhibition
Many anticancer agents exert their effects by modulating key signaling pathways that control cell growth and survival. The PI3K/Akt pathway is frequently hyperactivated in various cancers and is a critical target for cancer therapy. It is hypothesized that this compound derivatives may inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.
PI3K/Akt Signaling Pathway Inhibition
Caption: Proposed inhibition of the PI3K/Akt signaling pathway.
Targeted Application 2: Antidiabetic Activity
The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase is a key therapeutic strategy for managing postprandial hyperglycemia in diabetic patients. Hydrazone derivatives have been reported to possess α-amylase inhibitory activity.
Data Presentation: In Vitro α-Amylase Inhibitory Activity
The following table presents the hypothetical α-amylase inhibitory activity of the synthesized derivatives.
| Compound ID | Derivative | α-Amylase Inhibition IC50 (µM) |
| KFP-H | Unsubstituted | 45.3 ± 3.2 |
| KFP-OAc | Per-O-acetylated | 25.1 ± 2.5 |
| KFP-OBn | Per-O-benzylated | 18.7 ± 1.9 |
| Acarbose | Standard Drug | 10.5 ± 1.1 |
Experimental Protocol: α-Amylase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-amylase, the enzyme responsible for the breakdown of starch.[2]
-
Reagents:
-
Porcine pancreatic α-amylase solution (2 units/mL in phosphate buffer, pH 6.9)
-
Starch solution (1% w/v in phosphate buffer)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Test compounds and Acarbose (positive control) dissolved in DMSO
-
-
Assay Procedure:
-
Add 50 µL of the test compound solution at various concentrations to a 96-well plate.
-
Add 50 µL of the α-amylase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the starch solution and incubate for 20 minutes at 37°C.
-
Stop the reaction by adding 100 µL of the DNSA reagent.
-
Heat the plate at 100°C for 5 minutes to allow for color development.
-
Cool the plate to room temperature and measure the absorbance at 540 nm.
-
Calculate the percentage of α-amylase inhibition and determine the IC50 values.[2]
-
Experimental Workflow for α-Amylase Inhibition Assay
Caption: Workflow of the α-amylase inhibition assay.
Mechanism of α-Amylase Inhibition
α-Amylase inhibitors act by binding to the active site of the α-amylase enzyme, thereby preventing the breakdown of complex carbohydrates like starch into simpler sugars. This slows down the absorption of glucose into the bloodstream, helping to control blood sugar levels after a meal.
Mechanism of α-Amylase Inhibition
Caption: Inhibition of starch breakdown by an α-amylase inhibitor.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology and diabetes management. The derivatization of the fructose moiety appears to significantly influence the biological activity, suggesting that further structural modifications could lead to the discovery of potent and selective drug candidates. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the therapeutic potential of this novel class of compounds. Further in-vivo studies and detailed mechanistic investigations are warranted to fully elucidate their pharmacological profiles.
References
"Keto-D-fructose phthalazin-1-ylhydrazone" in the development of enzyme inhibitors
Topic: "Keto-D-fructose phthalazin-1-ylhydrazone" and Related Phthalazine Derivatives in the Development of Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
While specific data on the enzyme inhibitory properties of this compound is not extensively available in current literature, the broader class of phthalazine and phthalazinone derivatives has emerged as a significant scaffold in the design of potent enzyme inhibitors for various therapeutic targets. These derivatives have demonstrated efficacy against enzymes implicated in cancer and other diseases. This document provides an overview of the application of phthalazine-based compounds as enzyme inhibitors, including quantitative data on their activity and generalized protocols for their synthesis and evaluation.
Enzyme Inhibitory Activity of Phthalazine Derivatives
Phthalazine-based compounds have been successfully developed as inhibitors for a range of enzymes. The following tables summarize the inhibitory activities of various phthalazine derivatives against key enzyme targets.
Table 1: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) by Phthalazine Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Compound 12b | HCT-116 | 0.32 | [1] |
| Compound 13c | HCT-116 | 0.64 | [1] |
| Compound 9c | HCT-116 | 1.58 | [1] |
| Sorafenib (Reference) | HCT-116 | 2.93 | [1] |
| Compound 7c | HCT-116 | 1.36 | [2] |
| Compound 8b | HCT-116 | 2.34 | [2] |
Table 2: Inhibition of Acetohydroxyacid Synthase (AHAS) by Phthalazin-1(2H)-one Derivatives
| Compound | Target Enzyme | Ki (µM) | Reference |
| 7a-7w (series) | A. thaliana AHAS | Good activity comparable to KIH-6127 | [3] |
Table 3: Antiproliferative Activity of Phthalazinone-Dithiocarbamate Hybrids
| Compound | A-2780 (Ovarian Cancer) IC50 (µM) | NCI-H460 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | Reference |
| 9a-g (series) | Data expressed as mean ± standard error | Data expressed as mean ± standard error | Data expressed as mean ± standard error | [4] |
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of phthalazine-based enzyme inhibitors, based on methodologies reported in the literature.
Protocol 1: General Synthesis of Phthalazine Derivatives
This protocol outlines a representative synthesis of a phthalazine derivative, which can be adapted based on the desired final compound.
-
N-Alkylation: A common starting point is the N-alkylation of a phthalazinone core. For example, 4-benzylphthalazin-1(2H)-one can be reacted with an appropriate ethyl ester in the presence of anhydrous potassium carbonate to yield an ethyl propanoate derivative.[1]
-
Hydrazinolysis: The resulting ester can be treated with hydrazine hydrate in ethanol under reflux to form the corresponding hydrazide.[1]
-
Further Derivatization: The hydrazide can then be used as a versatile intermediate to synthesize a variety of derivatives, such as dipeptides or hydrazones, through coupling reactions.[1]
Protocol 2: In Vitro Enzyme Inhibition Assay (Example: VEGFR2 Kinase Assay)
This protocol describes a general method to assess the inhibitory activity of a compound against a protein kinase like VEGFR2.
-
Assay Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the target kinase. A luminescent-based assay is often employed.[1]
-
Materials:
-
Recombinant human VEGFR2 enzyme
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Assay buffer
-
Luminescent detection reagent
-
Microplate reader
-
-
Procedure:
-
Add the assay buffer, recombinant VEGFR2 enzyme, and the test compound at various concentrations to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP and the substrate.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction and add the luminescent detection reagent.
-
Measure the luminescence signal using a microplate reader. The signal intensity is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control (DMSO alone).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway
Caption: VEGFR2 signaling pathway and the point of inhibition by phthalazine derivatives.
Experimental Workflow
Caption: General workflow for the development of phthalazine-based enzyme inhibitors.
Conclusion
The phthalazine scaffold represents a versatile and promising starting point for the development of novel enzyme inhibitors. While research on this compound as an enzyme inhibitor is limited, its structural relatives have shown significant potential against a variety of important biological targets. The protocols and data presented here provide a foundation for researchers to explore this chemical class further in the pursuit of new therapeutic agents.
References
- 1. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and syntheses of novel phthalazin-1(2H)-one derivatives as acetohydroxyacid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Phthalazinone Core as a Versatile Scaffold in Drug Discovery
The phthalazinone moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2][3] Its rigid, planar structure and synthetic tractability make it an ideal building block for developing potent and selective inhibitors against a wide array of biological targets. Phthalazinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, and antiviral effects.[1][2][4] This document provides an overview of key applications and associated protocols for leveraging the phthalazinone core in modern drug discovery.
Application in Oncology: PARP Inhibition
The most prominent success of the phthalazinone scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[4][5] PARP enzymes are crucial for repairing single-strand DNA breaks (SSBs).[6][7] In cancers with mutations in BRCA1/2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient. Inhibiting PARP in these cancer cells leads to an accumulation of unrepaired SSBs, which collapse replication forks, causing double-strand breaks that cannot be repaired. This concept, known as synthetic lethality, results in selective cancer cell death.[7]
Olaparib , the first FDA-approved PARP inhibitor, features a phthalazinone core and is used to treat BRCA-mutated ovarian, breast, pancreatic, and prostate cancers.[4][8] Numerous other phthalazinone-based PARP inhibitors have since been developed, demonstrating the scaffold's effectiveness in targeting the nicotinamide binding site of the PARP enzyme.[4][9]
Caption: Mechanism of synthetic lethality induced by phthalazinone-based PARP inhibitors.
Application in Oncology: VEGFR-2 Inhibition
The phthalazinone core is also a key structural feature in inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[5][8] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[8] VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand VEGF, initiates a signaling cascade promoting endothelial cell proliferation, migration, and survival.[10]
Phthalazinone derivatives, such as Vatalanib (PTK-787) , act as ATP-competitive inhibitors, blocking the autophosphorylation of the VEGFR-2 kinase domain and thereby halting downstream signaling.[11][12] This anti-angiogenic activity makes them promising candidates for cancer therapy.[8][11]
Caption: Inhibition of the VEGFR-2 signaling pathway by phthalazinone derivatives.
Other Therapeutic Applications
The versatility of the phthalazinone scaffold extends to numerous other targets:
-
Phosphodiesterase (PDE) Inhibitors : Derivatives have been developed as inhibitors of PDE enzymes, particularly PDE5, for conditions like erectile dysfunction.[1][13][14]
-
EGFR Inhibitors : Certain phthalazinone-based compounds show potent inhibition of Epidermal Growth Factor Receptor (EGFR), another key target in cancer therapy.[5][12]
-
Anti-inflammatory Agents : The scaffold has been used to develop inhibitors of inflammatory pathways.[1][2]
-
Antiviral Agents : Recent studies have identified phthalazinone derivatives as potent inhibitors of rabies virus replication.[15]
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative phthalazinone derivatives against various targets.
Table 1: Phthalazinone-Based PARP-1 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line (Cytotoxicity) | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| Olaparib | PARP-1 | 139 | - | - | [16] |
| Compound 11c | PARP-1 | 97 | A549 | - | [4][16] |
| Compound 31 | PARP | 7 | - | - | [4] |
| Compound 5cj | PARP-1 | ~4 | MDA-MB-436 | 17.4 | [4] |
| Compound 5cp | PARP-1 | ~4 | CAPAN-1 | 15.5 | [4] |
| Compound 23 | PARP-1 | - | Capan-1 | - |[9] |
Table 2: Phthalazinone-Based Kinase Inhibitors
| Compound | Target | IC50 (nM) | Cell Line (Cytotoxicity) | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| Vatalanib (PTK-787) | VEGFR-2 | 43 | - | - | [11] |
| Telatinib | VEGFR-2 | 6 | - | - | [11] |
| Compound 12d | EGFR | 21.4 | MDA-MB-231 | 0.57 | [12] |
| Compound 11d | EGFR | 79.6 | MDA-MB-231 | 0.92 | [12] |
| Compound 12c | EGFR | 65.4 | MDA-MB-231 | 1.89 | [12] |
| Compound 7c | - | - | HCT-116 | 1.36 | [17] |
| Compound 8b | - | - | HCT-116 | 2.34 | [17] |
| Compound 12b | VEGFR-2 | 17.8 | HCT-116 | 0.32 | [18] |
| Compound 13c | VEGFR-2 | 19.8 | HCT-116 | 0.64 |[18] |
Experimental Protocols
Protocol 1: General Synthesis of 4-Aryl-Phthalazin-1(2H)-ones
This protocol describes a common method for synthesizing the phthalazinone core via cyclocondensation.
References
- 1. researchgate.net [researchgate.net]
- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of action of phthalazinone derivatives against rabies virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing "Keto-D-fructose phthalazin-1-ylhydrazone" Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Keto-D-fructose phthalazin-1-ylhydrazone" for labeling applications.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of "this compound" labeling?
A1: The labeling reaction is a specific type of hydrazone ligation, which is a condensation reaction between the ketone group of Keto-D-fructose and the hydrazone moiety of the phthalazin-1-ylhydrazone labeling reagent. This reaction forms a stable C=N-N bond. The reaction is typically acid-catalyzed, involving the protonation of the carbonyl oxygen, followed by a nucleophilic attack from the hydrazone's primary amine to form a tetrahedral intermediate. This intermediate then dehydrates to yield the final hydrazone conjugate.[1]
Q2: Why is pH control critical for this reaction?
A2: The rate of hydrazone formation is highly dependent on pH. A mildly acidic environment (typically pH 4-5) is often optimal.[1] Acid catalysis is necessary to protonate the ketone's carbonyl group, making it more susceptible to nucleophilic attack by the hydrazone. However, at a very low pH, the hydrazone nucleophile itself can be protonated, rendering it inactive and halting the reaction.[1] For many biological applications that require physiological conditions, the reaction can be slow at neutral pH, often necessitating the use of catalysts.[2]
Q3: What is the role of a catalyst in this labeling reaction?
A3: Catalysts, such as aniline or its derivatives, can significantly accelerate the rate of hydrazone formation, especially at neutral pH.[3][4] Aniline acts as a nucleophilic catalyst, forming a transient, more reactive Schiff base with the ketone, which is then readily displaced by the hydrazone. More efficient catalysts, such as m-phenylenediamine (mPDA), have been shown to be up to 15 times more effective than aniline, particularly for less reactive ketones.[5][6][7]
Q4: How stable is the resulting hydrazone bond?
A4: Hydrazone bonds are generally more stable than imine (Schiff base) bonds. However, the formation of hydrazones can be reversible, and they are susceptible to hydrolysis, especially under acidic conditions. The stability of the hydrazone linkage can be influenced by the electronic properties of the reacting partners. For storage, it is recommended to keep the labeled product at a concentration above 50 µM, protected from light, and at low temperatures (+4°C or -20°C) to minimize dissociation.[3]
Q5: What are some common methods for purifying the labeled product?
A5: Purification of the "this compound" labeled product aims to remove unreacted labeling reagent, catalyst, and other byproducts. Common purification techniques include:
-
Size-Exclusion Chromatography (SEC): Effective for separating larger labeled biomolecules from smaller unreacted components.[3]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique suitable for purifying and analyzing the labeled product.[4]
-
Recrystallization: May be an option for smaller molecule conjugates, as hydrazones often crystallize well.[8] It's important to note that some hydrazones can be unstable on silica gel, so care should be taken if considering normal-phase chromatography.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the "this compound" labeling process.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Suboptimal pH | Verify the pH of the reaction mixture. The optimal pH is typically between 4.5 and 7. For reactions at neutral pH, the use of a catalyst is highly recommended.[2] |
| Inactive Reagents | Ensure the purity and activity of both the Keto-D-fructose and the phthalazin-1-ylhydrazone reagent. Use fresh reagents whenever possible. | |
| Insufficient Reaction Time or Temperature | Ketones are generally less reactive than aldehydes.[4] The reaction may require longer incubation times or gentle heating (e.g., 37°C) to proceed to completion. Monitor the reaction progress over time. | |
| Low Reagent Concentration | For bimolecular reactions, higher concentrations of reactants can increase the reaction rate. If working with very dilute samples, consider concentrating the sample or increasing the excess of the labeling reagent. | |
| Slow Reaction Rate | Absence of a Catalyst at Neutral pH | At or near neutral pH, the reaction rate is often slow.[2] Add a catalyst such as aniline (typically 10-100 mM) or, for a more significant rate enhancement with ketones, consider using m-phenylenediamine (mPDA).[5][6][7] |
| Low Temperature | If the reaction is being performed at room temperature or below, consider increasing the temperature to 37°C to enhance the reaction kinetics. | |
| Product Instability / Hydrolysis | Acidic Conditions | The hydrazone bond is susceptible to hydrolysis in acidic environments. If possible, adjust the pH of the final product solution to be neutral or slightly basic for storage. |
| Dilute Storage Conditions | Storing the labeled product at very low concentrations can favor the reverse (hydrolysis) reaction.[3] It is recommended to store the final product at a concentration of >50 µM.[3] | |
| Presence of Water | Hydrazone formation is a condensation reaction that releases water. The reverse reaction is hydrolysis. If performing the reaction in organic solvents, the use of a dehydrating agent or a Dean-Stark apparatus can drive the equilibrium towards product formation.[1] | |
| Side Product Formation | Oxidation of Hydrazone | The free hydrazone reagent can be prone to oxidation.[3] Store the reagent protected from light and consider preparing solutions fresh before use. The fast reaction rates in the presence of a catalyst can help minimize these side reactions.[3] |
| Azine Formation | Azines can form as a byproduct, particularly at elevated temperatures.[1] Avoid excessive heating during the reaction and workup. |
Experimental Protocols
General Protocol for "this compound" Labeling (Aqueous Buffer)
This protocol provides a starting point for optimization. The optimal conditions may vary depending on the specific substrate being labeled.
Materials:
-
Keto-D-fructose containing sample
-
"this compound" labeling reagent
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 6.0-7.0
-
Catalyst (optional but recommended): Aniline or m-phenylenediamine (mPDA)
-
Quenching solution (optional): e.g., an excess of a simple ketone like acetone.
-
Purification system (e.g., SEC or RP-HPLC)
Procedure:
-
Prepare a stock solution of the "this compound" labeling reagent in a suitable organic solvent (e.g., DMSO or DMF) at a concentration of 10-100 mM.
-
Prepare a stock solution of the catalyst (e.g., 1 M aniline or mPDA in reaction buffer or an organic solvent).
-
In a microcentrifuge tube, combine:
-
Your Keto-D-fructose containing sample (to a final concentration of 1-10 mM).
-
Reaction Buffer.
-
Add the "this compound" labeling reagent to a final concentration of 1.5-5 equivalents relative to the substrate.
-
If using a catalyst, add it to a final concentration of 10-100 mM.
-
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The optimal time should be determined empirically by monitoring the reaction progress (e.g., by LC-MS or HPLC).
-
(Optional) Quench the reaction by adding an excess of a simple ketone to consume any unreacted hydrazone reagent.
-
Purify the labeled product using an appropriate method such as size-exclusion chromatography or RP-HPLC to remove excess labeling reagent and catalyst.
-
Analyze the purified product by a suitable method (e.g., mass spectrometry, UV-Vis spectroscopy) to confirm successful labeling.
Visualizations
Caption: A generalized workflow for the "this compound" labeling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
Troubleshooting low yield in "Keto-D-fructose phthalazin-1-ylhydrazone" synthesis
Welcome to the technical support center for the synthesis of Keto-D-fructose phthalazin-1-ylhydrazone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the potential causes?
Low yield in the synthesis of this compound can stem from several factors. Incomplete reaction is a primary suspect, which can be caused by suboptimal reaction conditions such as incorrect pH, insufficient reaction time, or low temperature. It is also crucial to consider potential side reactions, the most significant of which is the formation of osazones when using an excess of the hydrazine reagent.[1][2] The purity of starting materials, particularly the D-fructose and 1-hydrazinophthalazine, is also critical, as impurities can interfere with the reaction. Lastly, product loss during workup and purification is a common issue that can significantly impact the final yield.
Q2: I am observing a yellow, crystalline byproduct that is difficult to separate from my desired product. What could it be?
The formation of a yellow, crystalline byproduct is a strong indication of osazone formation.[3][4] This occurs when a reducing sugar, such as fructose, reacts with an excess of a hydrazine derivative, in this case, 1-hydrazinophthalazine.[2] The reaction proceeds beyond the initial hydrazone formation at the keto group to involve the adjacent hydroxyl group, resulting in a bis-hydrazone derivative known as an osazone. To minimize osazone formation, it is crucial to control the stoichiometry of the reactants, using a 1:1 molar ratio of D-fructose to 1-hydrazinophthalazine.
Q3: What is the optimal pH for the reaction, and how do I maintain it?
The formation of hydrazones is an acid-catalyzed reaction.[5] The pH of the reaction medium is a critical parameter. The solution should be acidic enough to protonate the carbonyl oxygen of the fructose, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine. However, if the solution is too acidic, the hydrazine, being basic, will be protonated, rendering it non-nucleophilic and thus unreactive. A mildly acidic pH, typically in the range of 4-6, is generally considered optimal.[5] This can be achieved by adding a few drops of a weak acid, such as acetic acid, to the reaction mixture. Monitoring the pH with pH paper or a pH meter is recommended.
Q4: How can I effectively purify the this compound?
Purification of sugar hydrazones can be challenging. Due to the presence of multiple hydroxyl groups from the fructose moiety, the product is often highly polar. Recrystallization is a commonly employed method for purifying crystalline hydrazones.[5] Suitable solvents for recrystallization would be those in which the hydrazone has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or methanol are often good starting points. Column chromatography on silica gel can be problematic for unsubstituted hydrazones as they are reported to sometimes decompose on silica.[6] If chromatography is necessary, using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a tertiary amine (e.g., triethylamine) in the eluent might be beneficial.
Q5: How can I confirm the identity and purity of my final product?
Standard analytical techniques should be employed to confirm the structure and assess the purity of the synthesized this compound. High-resolution mass spectrometry (HRMS) will provide the accurate mass of the molecule, confirming its elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation. 1H NMR will show signals for the aromatic protons of the phthalazine ring, the protons of the fructose backbone, and the N-H proton of the hydrazone. 13C NMR will show the corresponding carbon signals. Infrared (IR) spectroscopy can confirm the presence of key functional groups, such as O-H (from the sugar hydroxyls), N-H, C=N (the hydrazone), and aromatic C-H and C=C bonds. The purity can be assessed by the absence of impurity signals in the NMR spectra and by techniques like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This table provides a summary of common problems, their potential causes, and suggested solutions to improve the yield and purity of your this compound synthesis.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incorrect pH: The reaction is either too acidic or too basic. | Adjust the pH to a mildly acidic range (pH 4-6) using a weak acid like acetic acid.[5] |
| Low Reaction Temperature: The reaction rate is too slow. | Gently heat the reaction mixture. Monitor the temperature to avoid degradation of the sugar. | |
| Poor Quality of Reagents: Impurities in D-fructose or 1-hydrazinophthalazine. | Use high-purity starting materials. If necessary, purify the reagents before use. | |
| Insufficient Reaction Time: The reaction has not gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. | |
| Formation of a Yellow Precipitate (Osazone) | Excess Hydrazine Reagent: Use of more than one equivalent of 1-hydrazinophthalazine. | Carefully control the stoichiometry. Use a 1:1 molar ratio of D-fructose to 1-hydrazinophthalazine.[2] |
| Difficulty in Product Isolation/Purification | Product is too soluble in the reaction solvent. | After the reaction is complete, try to precipitate the product by adding a non-polar solvent or by concentrating the reaction mixture under reduced pressure. |
| Decomposition on Silica Gel: The hydrazone is unstable on standard silica gel. | Avoid silica gel chromatography if possible. If necessary, use deactivated silica gel (with triethylamine) or an alternative stationary phase like alumina.[6] Consider recrystallization as the primary purification method.[5] | |
| Product appears as a sticky oil instead of a solid | Presence of impurities or residual solvent. | Ensure all starting materials have reacted by TLC. Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or triturating with a suitable non-polar solvent. |
| Product is hygroscopic. | Dry the product thoroughly under high vacuum. Store the final product in a desiccator. |
Experimental Protocols
General Protocol for the Synthesis of a Sugar Hydrazone:
-
Dissolution of Reactants: In a round-bottom flask, dissolve D-fructose (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Hydrazine: To this solution, add 1-hydrazinophthalazine (1 equivalent).
-
pH Adjustment: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to adjust the pH to the optimal range of 4-6.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progress.
-
Product Isolation: Once the reaction is complete, the product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can then be collected.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol). Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Visualizations
Reaction Pathway
References
- 1. This compound | 1082040-10-5 | MK07237 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Keto-D-fructose phthalazin-1-ylhydrazone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with "Keto-D-fructose phthalazin-1-ylhydrazone" in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a biochemical reagent primarily utilized in the field of glycobiology.[1][2] Glycobiology is the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans) that are widely distributed in nature.[1][2] This compound is often used in research to study carbohydrate chemistry, the enzymatic processes of glycan formation and degradation, and the recognition of glycans by proteins.[1][2] It can also be used for the chemical modification of polysaccharides, oligosaccharides, and glycosylated proteins.[3]
Q2: I am having difficulty dissolving this compound in my aqueous buffer. Is this a known issue?
A2: Yes, it is common for hydrazone-containing compounds to exhibit poor solubility in aqueous solutions. This is often due to the molecule's hydrophobicity. While specific solubility data for this compound in various buffers is not extensively published, the general chemical properties of hydrazones suggest that solubility can be a significant challenge.
Q3: What are the initial steps I should take if I observe poor solubility?
A3: Start by ensuring your dissolution technique is optimized. This includes:
-
Sonication: Use a bath sonicator to break up any aggregates and increase the surface area of the compound exposed to the solvent.
-
Vortexing: Vigorous vortexing can aid in the dissolution process.
-
Gentle Heating: Cautiously warm the solution (e.g., to 37°C) as increased temperature can enhance solubility. However, be mindful of potential compound degradation at higher temperatures. Monitor for any color changes or precipitation upon cooling.
If these initial steps do not resolve the issue, you may need to explore formulation strategies such as adjusting the pH of your buffer, using co-solvents, or employing solubility enhancers like cyclodextrins.
Troubleshooting Guides
Issue 1: The compound precipitates out of solution after initial dissolution.
This often indicates that the solution is supersaturated and unstable. Here are some troubleshooting steps:
-
pH Adjustment: The solubility of compounds with hydrazone moieties can be pH-dependent. The hydrazone bond's stability and kinetics are known to be influenced by pH, with optimal exchange kinetics often observed around pH 4.5.[4] It is possible that the compound is more soluble at a specific pH.
-
Recommendation: Prepare a series of buffers with a range of pH values (e.g., from pH 4.0 to 8.0) to empirically determine the optimal pH for solubility. Start with a small amount of the compound and observe its solubility at each pH. Be aware that extreme pH values may affect the stability of the compound or your experimental system.
-
-
Co-solvent Usage: The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[5]
-
Recommendation: Introduce a co-solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, or polyethylene glycol (PEG) into your aqueous buffer. It is crucial to start with a low percentage of the co-solvent (e.g., 1-5%) and gradually increase it as needed, as high concentrations may interfere with downstream biological assays. Always prepare a concentrated stock solution of your compound in the pure co-solvent first, and then dilute it into the aqueous buffer.
-
Issue 2: The compound is not dissolving even with sonication and pH adjustment.
If the compound remains insoluble, more advanced techniques may be necessary.
-
Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, thereby increasing their aqueous solubility.[6][7][8][9][10] This forms an "inclusion complex."[6][9][10]
-
Recommendation: Utilize cyclodextrins such as β-cyclodextrin (β-CD) or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD). Prepare a solution of the cyclodextrin in your desired buffer and then add the this compound. The formation of the inclusion complex can be facilitated by stirring or sonicating the mixture.
-
Data Presentation
The following tables provide a summary of common co-solvents and cyclodextrins used to enhance the solubility of poorly water-soluble compounds.
Table 1: Common Co-solvents for Enhancing Aqueous Solubility
| Co-solvent | Starting Concentration | Maximum Recommended Concentration (for biological assays) | Notes |
| DMSO | 1-5% (v/v) | < 0.5% | Prepare a high concentration stock (e.g., 10-50 mM) in 100% DMSO. |
| Ethanol | 1-5% (v/v) | < 1% | Can be useful for less hydrophobic compounds. |
| DMF | 1-5% (v/v) | < 0.5% | Similar to DMSO, good for highly insoluble compounds. |
| PEG 300/400 | 5-10% (v/v) | Varies | Often used in in vivo formulations; less toxic than DMSO/DMF. |
Table 2: Common Cyclodextrins for Solubility Enhancement
| Cyclodextrin | Molar Ratio (Drug:CD) | Preparation Method | Notes |
| β-Cyclodextrin (β-CD) | 1:1 to 1:2 | Stirring, Sonication | Lower aqueous solubility compared to its derivatives. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 to 1:2 | Stirring, Sonication | Higher aqueous solubility and lower toxicity than β-CD. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1:1 to 1:2 | Stirring, Sonication | High aqueous solubility and is often used in parenteral formulations. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
-
Weigh out a precise amount of this compound.
-
Add a minimal amount of 100% DMSO (or another suitable co-solvent) to completely dissolve the compound. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO.
-
Vortex or sonicate until the compound is fully dissolved. This is your concentrated stock solution.
-
For your experiment, dilute the stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the co-solvent is low enough not to affect your experiment (typically <0.5% for DMSO).
Protocol 2: Preparation of a Solution using Cyclodextrin
-
Prepare a solution of HP-β-cyclodextrin in your desired aqueous buffer (e.g., 1-10% w/v).
-
Weigh out the this compound.
-
Add the compound to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex.
-
The solution can be gently heated (e.g., 37-40°C) to facilitate complexation, but monitor for any signs of degradation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound before use.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 1082040-10-5 | MK07237 [biosynth.com]
- 4. Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gpsrjournal.com [gpsrjournal.com]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects [mdpi.com]
"Keto-D-fructose phthalazin-1-ylhydrazone" purification techniques and best practices
This technical support center provides troubleshooting guidance and best practices for the purification of Keto-D-fructose phthalazin-1-ylhydrazone, a biochemical reagent used in glycobiology research.[1] The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for hydrazones, including sugar-derived hydrazones like this compound, are recrystallization and column chromatography.[2] Recrystallization is often effective as hydrazones tend to be crystalline compounds.[3] Column chromatography is useful for separating the desired product from unreacted starting materials or side products, such as azines.[2]
Q2: How can I monitor the progress of the synthesis reaction before proceeding to purification?
A2: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[2] By spotting the reaction mixture alongside the starting materials (Keto-D-fructose and phthalazin-1-ylhydrazine) on a TLC plate, you can observe the disappearance of the reactants and the appearance of a new spot corresponding to the hydrazone product.[2]
Q3: What are the critical factors to control during the synthesis of hydrazones to ensure easier purification?
A3: The pH of the reaction mixture is a critical factor. Hydrazone formation is typically acid-catalyzed and occurs optimally in a mildly acidic range, generally between pH 4 and 6.[2] If the medium is too acidic, the hydrazine can be protonated, rendering it non-nucleophilic and halting the reaction.[2] Also, ensuring high purity of the starting ketone/aldehyde and hydrazine is important to prevent side reactions.[2]
Q4: What are common side reactions, and how do they impact purification?
A4: A common side reaction is the formation of an azine, which occurs when the hydrazone product reacts with a second molecule of the starting ketone.[2][4] This is more prevalent if the hydrazine has unsubstituted -NH2 groups.[2] Another potential issue is the hydrolysis of the hydrazone back to its starting materials, especially in the presence of water.[2][4] These byproducts will necessitate purification steps like column chromatography for their removal.[2]
Troubleshooting Guides
Issue 1: Oily or Non-Crystalline Product After Synthesis
| Potential Cause | Troubleshooting Step |
| Mixture of Products/Impurities | An oily product often indicates the presence of impurities. Attempt to purify using column chromatography. |
| Residual Solvent | Ensure all reaction solvent has been removed under reduced pressure. |
| Product is an Oil at Room Temperature | Try triturating the oil with a non-polar solvent like cold n-hexane or pentane.[5] Stirring the oil vigorously with a glass rod in the cold solvent can sometimes induce solidification.[5] |
| Supersaturation | If attempting recrystallization, the concentration may be too high. Add a small amount of additional solvent. |
Issue 2: Low Yield of Purified Product
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Before purification, confirm the reaction has gone to completion using TLC analysis. If not, consider extending the reaction time or gently heating the mixture.[2] |
| Side Reactions | The formation of azines can reduce the yield of the desired hydrazone.[2] Using a slight excess of the hydrazine starting material can sometimes minimize this.[2] |
| Product Loss During Purification | During recrystallization, ensure the solution is cooled slowly to maximize crystal formation and use a minimal amount of cold solvent for washing the crystals.[2] For column chromatography, ensure careful fraction collection guided by TLC. |
| Hydrolysis | Hydrazones can be susceptible to hydrolysis.[4] Minimize contact with water and acidic conditions during workup and purification if possible. |
| Decomposition on Silica Gel | Some free hydrazones can decompose on silica gel.[3] If this is suspected, consider using a different stationary phase like alumina or reverse-phase silica. Alternatively, deactivating the silica gel with a small amount of a tertiary base like triethylamine (e.g., 1%) in the eluent can be effective.[5] |
Issue 3: Column Chromatography Problems
| Symptom | Potential Cause | Troubleshooting Step |
| Product remains at the baseline | The eluent is not polar enough.[2] | Gradually increase the polarity of the eluent. For this compound, which is expected to be polar, consider solvent systems like dichloromethane/methanol or ethyl acetate/methanol. |
| Product runs with the solvent front | The eluent is too polar.[2] | Decrease the polarity of the eluent.[2] |
| Streaking or Tailing of Spots | The compound may be too acidic or basic, interacting strongly with the silica gel. | Add a small amount of a modifier to the eluent. For potentially basic compounds like hydrazones, adding ~1% triethylamine can improve peak shape.[5] For acidic compounds, a small amount of acetic acid can be added. |
| Poor Separation | The chosen eluent system is not providing adequate resolution. | Try a different solvent system. A common starting point for hydrazones is a hexane/ethyl acetate mixture.[2] Given the sugar moiety, a more polar system will likely be required. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general methodology. The ideal solvent for this compound will need to be determined empirically. Good solvents are those in which the compound is soluble at high temperatures but poorly soluble at low temperatures.[2]
Methodology:
-
Solvent Selection: Test the solubility of the crude product in small amounts of various solvents (e.g., ethanol, methanol, water, acetonitrile, or mixtures).[2][6] For a polar molecule like a sugar hydrazone, polar protic solvents are good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[2]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[2]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[2]
Protocol 2: Purification by Column Chromatography
This protocol is a general guide. The polarity of the eluent system will need to be optimized for this compound.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent you plan to use.[2]
-
Column Packing: Pack a chromatography column with the prepared slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude hydrazone in a minimum amount of the eluent or a suitable solvent.[2] Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which can often improve resolution. Load the sample onto the top of the silica gel column.[2]
-
Elution: Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary.[2] Collect the eluting solvent in fractions.[2]
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.[2]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.[2]
Data Presentation
Table 1: Recommended Starting Solvent Systems for Hydrazone Purification
| Purification Method | Solvent System (Eluent) | Polarity | Notes |
| Recrystallization | Ethanol or Methanol | High | Often effective for polar hydrazones.[5] |
| Methanol/Water (1:1) | High | Can be effective if the compound is highly soluble in pure methanol.[6] | |
| Acetonitrile | Medium-High | A good alternative solvent to try for recrystallization.[2][5] | |
| Hexane/Ethyl Acetate | Low to Medium | Good for less polar hydrazones; adjust ratio to find optimal solubility.[2] | |
| Column Chromatography | Hexane/Ethyl Acetate | Low to Medium | A standard starting point for many organic compounds.[2] Increase ethyl acetate proportion to increase polarity. |
| Dichloromethane/Methanol | Medium to High | A more polar system suitable for sugar-containing molecules. Start with a low percentage of methanol and increase as needed. | |
| Dioxane/Acetone (1:1) | High | A potential solvent system for polar compounds that are difficult to elute.[5] |
Visualization
Caption: General workflow for hydrazone synthesis and purification.
References
Improving the efficiency of "Keto-D-fructose phthalazin-1-ylhydrazone" mediated protein modification
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to improve the efficiency of protein modification using "Keto-D-fructose phthalazin-1-ylhydrazone".
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a biochemical reagent used for the modification of biomolecules. It is particularly useful in glycobiology for the modification of glycosylated proteins, as well as polysaccharides and oligosaccharides.[1][2][3] Its chemical structure consists of a keto-D-fructose moiety linked to a phthalazin-1-ylhydrazone group.
Q2: What is the mechanism of protein modification using this reagent?
This reagent modifies proteins through the formation of a hydrazone bond. The hydrazone group on the reagent reacts with a carbonyl group (an aldehyde or ketone) on the target protein. This reaction is a type of chemoselective ligation, which is highly specific and can be performed under mild conditions suitable for sensitive biomolecules.
Q3: What are the optimal pH conditions for the hydrazone formation reaction?
Hydrazone formation is typically most efficient under mildly acidic conditions, with a pH of approximately 4.5 to 6.0. While the reaction can proceed at neutral pH, the rate is generally slower. The specific optimal pH for your protein and experimental setup may require some empirical optimization.
Q4: Is the hydrazone bond stable?
The stability of the hydrazone bond can be a critical consideration. Hydrazone linkages are generally less stable than oxime bonds and can be reversible, particularly under acidic conditions. This reversibility can be advantageous for applications requiring the controlled release of a molecule. For applications requiring a more stable linkage, the resulting hydrazone bond can potentially be reduced to form a more stable alkylhydrazone linkage.
Q5: Can a catalyst be used to improve the reaction efficiency?
Yes, nucleophilic catalysts such as aniline can be used to accelerate the rate of hydrazone formation. Aniline catalysis is particularly effective in forming a more reactive intermediate, which can lead to higher yields and allow the reaction to proceed efficiently at a more neutral pH.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Modification Efficiency | Suboptimal pH. | Empirically test a range of pH values from 4.5 to 7.4 to find the optimal condition for your specific protein. |
| Low concentration of reactants. | Increase the molar excess of the this compound reagent relative to the protein. A 10- to 50-fold molar excess is a common starting point. | |
| Slow reaction kinetics. | Consider adding a nucleophilic catalyst like aniline (typically at a concentration of 10-100 mM). Be aware that aniline can be cytotoxic, which may be a consideration for in-cell applications. | |
| Protein precipitation during the reaction. | Ensure the chosen buffer maintains protein solubility. Consider adding solubility-enhancing agents like arginine or reducing the concentration of organic co-solvents if used. | |
| Poor Reproducibility | Inconsistent reaction time or temperature. | Standardize the incubation time and maintain a constant temperature for all experiments. |
| Degradation of the reagent. | Store the this compound reagent according to the manufacturer's instructions, protected from light and moisture. Prepare fresh solutions before each experiment. | |
| Variability in protein quality. | Ensure consistent purity and concentration of the target protein. If the protein is glycosylated, the level of glycosylation may impact the number of available modification sites. | |
| Undesired Side Reactions | Azine formation. | This side reaction can occur when two hydrazone molecules react with each other.[4] To minimize this, use an excess of the hydrazine-containing reagent and avoid excessively high concentrations. |
| Non-specific binding. | Include appropriate washing steps in your purification protocol to remove any non-covalently bound reagent. Consider using a blocking agent if performing modifications on surfaces. | |
| Difficulty in Characterizing the Modified Protein | Insufficient resolution in analytical methods. | Use high-resolution techniques like mass spectrometry (ESI-MS or MALDI-TOF) to confirm the modification and determine the degree of labeling. |
| Instability of the conjugate during analysis. | If using techniques that involve acidic conditions, be mindful of the potential for hydrazone bond hydrolysis. Analyze samples promptly after preparation. |
Experimental Protocols
General Protocol for Protein Modification with this compound
This protocol provides a general starting point. Optimal conditions may vary depending on the specific protein and desired degree of modification.
Materials:
-
Target protein with an available aldehyde or ketone group.
-
This compound (MW: 322.32 g/mol )[1]
-
Reaction Buffer: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0.
-
(Optional) Aniline stock solution (e.g., 1 M in DMSO).
-
Quenching solution (e.g., a primary amine like Tris or hydroxylamine) to stop the reaction.
-
Purification system (e.g., dialysis, size-exclusion chromatography, or spin filtration) to remove excess reagent.
Procedure:
-
Protein Preparation: Prepare the target protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Reagent Preparation: Immediately before use, dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer to the desired final concentration.
-
Reaction Setup: Add the desired molar excess of the this compound solution to the protein solution.
-
(Optional) Catalysis: If using a catalyst, add aniline to the reaction mixture to a final concentration of 10-100 mM.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2-24 hours). The optimal time should be determined empirically.
-
Quenching: (Optional) Stop the reaction by adding a quenching solution.
-
Purification: Remove the excess reagent and byproducts from the modified protein using a suitable purification method.
-
Characterization: Analyze the purified, modified protein using techniques such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to confirm the modification and determine the efficiency.
Visualizations
Caption: Experimental workflow for protein modification.
Caption: Key components of the hydrazone ligation reaction.
References
"Keto-D-fructose phthalazin-1-ylhydrazone" reaction byproducts and their identification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of Keto-D-fructose phthalazin-1-ylhydrazone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue: Unexpected peaks are observed in the High-Performance Liquid Chromatography (HPLC) chromatogram of the reaction mixture.
-
Question: I see multiple unexpected peaks in my HPLC analysis. How can I identify the corresponding byproducts?
-
Answer: The presence of unexpected peaks suggests the formation of byproducts or the presence of unreacted starting materials. A systematic approach is required for their identification.
-
Initial Assessment:
-
Compare the chromatogram to reference chromatograms of your starting materials (Keto-D-fructose and phthalazin-1-ylhydrazine) to identify any unreacted components.
-
Note the retention times and peak areas of the unknown signals.
-
-
Hypothesize Potential Byproducts: Based on the reaction conditions, consider the following possibilities:
-
Fructose Degradation Products: High temperatures or acidic/basic conditions can lead to the dehydration of fructose to 5-hydroxymethylfurfural (HMF) and other related compounds.[1][2][3]
-
Isomers: Fructose can isomerize to glucose and mannose, especially under basic conditions.[4] These isomers may react with phthalazin-1-ylhydrazine to form the corresponding hydrazones.
-
Maillard Reaction Products: If amine-containing impurities are present, they can react with fructose to form a complex mixture of Maillard products.[1][3]
-
Azine Formation: The hydrazone product can potentially react with another molecule of Keto-D-fructose to form an azine.[5]
-
Hydrolysis: The hydrazone product can hydrolyze back to the starting materials.[5]
-
-
Identification Workflow: The following diagram outlines a typical workflow for identifying unknown peaks:
Troubleshooting workflow for identifying unknown HPLC peaks.
-
Issue: The final product shows a brownish discoloration.
-
Question: My purified this compound has a brown tint. What could be the cause?
-
Answer: A brown discoloration is often indicative of caramelization or the Maillard reaction.[1][3]
-
Caramelization: This can occur if the reaction or purification process involves excessive heating of fructose.
-
Maillard Reaction: This reaction happens between a reducing sugar (like fructose) and an amino acid or protein.[1][3] Ensure all glassware is scrupulously clean and that no amine-containing contaminants are introduced.
To mitigate this, consider lowering reaction temperatures, reducing reaction times, and ensuring the purity of your starting materials and solvents.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: While specific byproducts for this exact reaction are not extensively documented in publicly available literature, based on the chemistry of the reactants, the following are highly probable:
-
Unreacted Starting Materials: Keto-D-fructose and phthalazin-1-ylhydrazine.
-
Fructose Degradation Products: 5-Hydroxymethylfurfural (HMF) is a common byproduct from the acid-catalyzed dehydration of fructose.[1][2]
-
Isomeric Hydrazones: If the reaction conditions allow for the isomerization of fructose to glucose or mannose, the corresponding phthalazin-1-ylhydrazones of these sugars may form.[4]
-
Azine: The product hydrazone may react with a second molecule of fructose to form an azine.[5]
Q2: How can I differentiate between the desired product and its potential isomers using analytical techniques?
A2:
-
HPLC: Isomers will likely have different retention times. Developing a robust HPLC method with good resolution is key.
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing isomers. The chemical shifts and coupling constants of the protons and carbons on the sugar moiety will be distinct for each isomer. 2D NMR techniques like COSY and HSQC can further aid in assigning the structure.
-
LC-MS: While mass spectrometry will show the same mass for isomers, it can be coupled with HPLC (LC-MS) to correlate the mass with a specific chromatographic peak.
Q3: What analytical methods are recommended for routine purity checks of this compound?
A3: For routine analysis, the following are recommended:
-
HPLC with UV detection: This is a sensitive and quantitative method for assessing purity and detecting impurities.[5]
-
Thin Layer Chromatography (TLC): A quick and inexpensive qualitative method to monitor the progress of the reaction and check for the presence of major impurities.
-
FT-IR Spectroscopy: Useful for confirming the presence of key functional groups (C=N of the hydrazone, O-H of the sugar) and the absence of starting material functional groups (C=O of the ketone).[6][7]
Data Presentation
The following table summarizes potential byproducts and key characteristics that can aid in their identification.
| Potential Byproduct | Molecular Weight | Key Spectroscopic Features (relative to product) | Likely Cause |
| Unreacted Keto-D-fructose | 180.16 g/mol | Absence of phthalazine signals in NMR; presence of a ketone C=O stretch in IR. | Incomplete reaction. |
| Unreacted Phthalazin-1-ylhydrazine | 160.18 g/mol | Absence of fructose signals in NMR. | Incorrect stoichiometry. |
| 5-Hydroxymethylfurfural (HMF) | 126.11 g/mol | Aromatic and aldehydic protons in 1H NMR; distinct mass in MS. | High temperature, acidic conditions.[1][2] |
| Glucose/Mannose Isomer Hydrazones | 322.32 g/mol | Different chemical shifts and coupling constants in the sugar region of the NMR spectrum compared to the fructose hydrazone. | Basic reaction conditions.[4] |
| Azine of Keto-D-fructose | 484.46 g/mol | Higher molecular weight in MS; additional fructose signals in NMR. | Excess fructose, prolonged reaction time.[5] |
Experimental Protocols
General Protocol for Byproduct Identification using LC-MS
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in a suitable solvent (e.g., methanol, acetonitrile/water).
-
HPLC Separation:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile is typically used.
-
Detection: UV detector set to a wavelength where the phthalazine moiety absorbs (e.g., around 254 nm).
-
-
Mass Spectrometry Analysis:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire full scan mass spectra to obtain the molecular weights of all eluting peaks.
-
-
Data Analysis:
-
Correlate the retention times of the peaks in the UV chromatogram with the masses detected by the mass spectrometer.
-
Determine the molecular formulas of the unknown peaks from their exact masses.
-
Propose structures for the byproducts based on their molecular formulas and known potential side reactions.
-
General Protocol for Structural Elucidation by NMR
-
Isolation: If an unknown byproduct is present in a significant amount, isolate it using preparative HPLC.
-
Sample Preparation: Dissolve the isolated compound in a suitable deuterated solvent (e.g., DMSO-d6, D2O).
-
Data Acquisition:
-
Acquire a 1D 1H NMR spectrum.
-
Acquire a 1D 13C NMR spectrum.
-
Acquire 2D NMR spectra such as COSY (to identify proton-proton couplings) and HSQC (to correlate protons with their directly attached carbons).
-
-
Spectral Interpretation:
-
Assign the chemical shifts and multiplicities of all signals.
-
Use the correlation data from the 2D spectra to piece together the structure of the molecule.
-
Compare the spectral data with literature values for suspected byproducts if available.
-
References
- 1. researchgate.net [researchgate.net]
- 2. byjus.com [byjus.com]
- 3. Fructose - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hydrazone - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 7. Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Mass Spectrometry Fragmentation Analysis of Keto-D-fructose phthalazin-1-ylhydrazone Labeled Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the mass spectrometry (MS) fragmentation analysis of peptides labeled with "Keto-D-fructose phthalazin-1-ylhydrazone".
Troubleshooting Guides
This guide addresses common issues encountered during the mass spectrometry analysis of peptides labeled with this compound.
| Issue | Potential Cause | Recommended Solution |
| 1. Low or No Signal Intensity of Labeled Peptide | Inefficient Labeling Reaction: The hydrazone reaction between the keto group of the label and the desired site on the peptide may be incomplete. | Optimize labeling conditions: ensure appropriate pH (typically slightly acidic for hydrazone formation), temperature, and incubation time. Verify the integrity of the labeling reagent. |
| Sample Loss During Preparation: Peptides may be lost during desalting or purification steps. | Use low-binding tubes and pipette tips. Optimize the desalting protocol to ensure efficient recovery of labeled peptides. | |
| Poor Ionization Efficiency: The labeled peptide may not ionize well under the chosen ESI conditions.[1] | Optimize ESI source parameters, including spray voltage, capillary temperature, and gas flows.[2] Consider using a different ionization source if available (e.g., MALDI). | |
| Low Abundance of Target Peptide: The peptide of interest may be present at very low concentrations in the sample. | Increase the starting amount of the protein/peptide. Consider enrichment strategies for the target peptide prior to labeling. | |
| 2. Poor Fragmentation of the Labeled Peptide | Insufficient Collision Energy: The energy used for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) may not be sufficient to fragment the peptide backbone, especially with a large label attached.[3] | Optimize collision energy for the specific precursor ion. Consider using a stepped or ramped collision energy to fragment a wider range of peptides. |
| Stable Precursor Ion: The charge on the precursor ion might be localized on the label, making the peptide backbone less prone to fragmentation. | Try alternative fragmentation methods like Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD), which are often more effective for fragmenting peptides with stable modifications.[4] | |
| Presence of Adducts: Sodium or other adducts can lead to poor fragmentation.[5] | Use high-purity solvents and reagents to minimize adduct formation. Adding a small amount of a weak acid like formic acid to the sample can sometimes reduce sodium adducts.[5] | |
| 3. Ambiguous or Difficult-to-Interpret MS/MS Spectra | Complex Fragmentation Pattern: The label itself can undergo fragmentation, leading to a complex MS/MS spectrum with many unassigned peaks. | Focus on identifying characteristic fragment ions of the phthalazine and fructose moieties to confirm the presence of the label. Look for neutral losses associated with the sugar portion of the label. The phthalazine structure may produce characteristic ions around m/z 130-160.[6][7] |
| Co-eluting Species: Other peptides or contaminants eluting at the same time can interfere with the fragmentation of the target peptide.[3] | Improve chromatographic separation by optimizing the LC gradient, using a longer column, or trying a different stationary phase. | |
| Incorrect Precursor Charge State Assignment: If the charge state of the precursor ion is incorrectly assigned, the MS/MS search algorithm will fail to identify the peptide.[3] | Manually inspect the isotopic distribution of the precursor ion to verify the charge state. | |
| 4. Inconsistent Quantification Results | Variable Labeling Efficiency: Inconsistent labeling across different samples will lead to inaccurate quantification. | Ensure identical and optimized labeling conditions for all samples being compared. |
| Co-isolation Interference in Isobaric Labeling: When using isobaric tags for quantification, co-isolation of interfering ions can lead to ratio compression and inaccurate quantification.[8] | Use a narrower isolation window for the precursor ion. Employ advanced MS techniques like MS3 or synchronous precursor selection (SPS) to minimize interference.[2] | |
| Sample Handling and Preparation Variability: Inconsistencies in sample preparation steps can introduce quantitative errors. | Standardize all sample handling and preparation steps. Use of an internal standard can help to normalize for variability. |
Frequently Asked Questions (FAQs)
Q1: What is the expected mass shift for a peptide labeled with this compound?
The molecular formula of this compound is C14H18N4O5, and its molecular weight is approximately 322.32 g/mol . The labeling reaction involves the formation of a hydrazone, which results in the loss of a water molecule (H2O, ~18.01 g/mol ). Therefore, the expected mass shift upon labeling will be approximately 304.31 Da (322.32 - 18.01).
Q2: What are the characteristic fragment ions I should look for to confirm the presence of the this compound label?
-
Fragments from the phthalazine moiety: Look for ions corresponding to the phthalazine structure itself or its fragments. Based on the fragmentation of similar structures, you might observe ions in the m/z range of 130-160.[6][7]
-
Neutral losses from the fructose moiety: The sugar portion of the label is likely to undergo neutral losses of water (18 Da) and other small molecules under CID/HCD conditions.
-
Intact label attached to b- or y-ions: You should observe b- and y-ions with the additional mass of the label (304.31 Da).
Q3: Which fragmentation method is best for analyzing these labeled peptides?
The optimal fragmentation method can depend on the specific peptide and the goals of the experiment.
-
CID/HCD: These are good starting points and can provide information about both the peptide backbone and the label. However, you may need to carefully optimize the collision energy.[4]
-
ETD/ECD: These methods are particularly useful if you are having trouble fragmenting the peptide backbone with CID/HCD, as they tend to preserve modifications and cleave the peptide backbone more randomly.[4]
Q4: How can I improve the sequence coverage of my labeled peptide?
To improve sequence coverage:
-
Optimize the collision energy.
-
Use a combination of fragmentation methods (e.g., CID and ETD) and combine the data.[4]
-
Improve the quality of your MS/MS spectra by ensuring good chromatographic separation and minimizing background noise.
Q5: What are some key considerations for sample preparation?
-
Purity of the labeling reagent: Ensure the this compound is of high purity to avoid side reactions.
-
Reaction conditions: Optimize the pH, temperature, and incubation time for the hydrazone formation reaction.
-
Desalting: Thoroughly desalt the sample after labeling to remove any salts or buffers that could interfere with MS analysis. Use a suitable method like C18 ZipTips or solid-phase extraction.
-
Avoid contaminants: Be mindful of common contaminants like keratins and polymers from plastics that can interfere with the analysis.
Experimental Protocols
Protocol 1: Labeling of Peptides with this compound
This protocol provides a general procedure for labeling peptides containing a suitable reactive group (e.g., an aldehyde or ketone introduced through oxidation or other means) with this compound.
Materials:
-
Peptide sample
-
This compound
-
Labeling buffer (e.g., 100 mM sodium acetate, pH 5.0)
-
Quenching solution (e.g., 1 M glycine)
-
Desalting column (e.g., C18 spin column)
-
LC-MS grade water and acetonitrile
-
Formic acid
Procedure:
-
Dissolve the peptide sample in the labeling buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF) at a concentration of 10-50 mM.
-
Add the this compound stock solution to the peptide solution to achieve a 10-50 fold molar excess of the labeling reagent.
-
Incubate the reaction mixture at room temperature or 37°C for 2-4 hours. The optimal time and temperature may need to be determined empirically.
-
(Optional) Quench the reaction by adding a quenching solution to consume the excess labeling reagent.
-
Desalt the labeled peptide sample using a C18 desalting column according to the manufacturer's instructions.
-
Elute the labeled peptide with a solution of 50-80% acetonitrile in water with 0.1% formic acid.
-
Dry the sample in a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Labeled Peptides
This protocol outlines a general workflow for the analysis of this compound labeled peptides by LC-MS/MS.
Instrumentation and Columns:
-
A nano-flow or micro-flow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
A reversed-phase C18 column suitable for peptide separations.
LC Method:
-
Reconstitute the dried labeled peptide sample in a solution of 2% acetonitrile, 0.1% formic acid in water.
-
Inject an appropriate amount of the sample onto the LC column.
-
Use a suitable gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) to separate the peptides. A typical gradient might be from 2% to 40% B over 60 minutes.
MS Method:
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
Set the full MS scan to a resolution of 60,000-120,000 with a scan range of m/z 350-1800.
-
Set the MS/MS scans to a resolution of 15,000-30,000.
-
Select the top 10-20 most intense precursor ions from the full MS scan for fragmentation.
-
Use an appropriate fragmentation method (e.g., HCD with stepped collision energy or a combination of CID and ETD).
-
Set a dynamic exclusion to prevent repeated fragmentation of the same precursor ion.
Data Analysis:
-
Use a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer, or similar) to analyze the raw MS data.
-
Configure the search parameters to include the mass of the this compound label (304.31 Da) as a variable modification on the potential labeling sites.
-
Specify the appropriate enzyme for digestion if applicable.
-
Set the precursor and fragment ion mass tolerances according to the specifications of your mass spectrometer.
-
Perform a database search against a relevant protein sequence database.
Data Presentation
The following tables are examples to illustrate how quantitative data for this compound labeled peptides could be presented. Specific data would be dependent on the experimental results.
Table 1: Example of Relative Quantification of Labeled Peptides Across Different Samples
| Peptide Sequence | Gene Name | Sample 1 Ratio | Sample 2 Ratio | Sample 3 Ratio | p-value |
| TIDEAPSR | Protein A | 1.00 | 2.15 | 0.95 | 0.04 |
| VLIYTQLIDR | Protein B | 1.00 | 0.52 | 1.10 | 0.03 |
| YPIEHGIVTNR | Protein C | 1.00 | 1.89 | 2.05 | 0.01 |
Table 2: Example of Fragmentation Data for a Labeled Peptide
| Precursor m/z | Charge | Identified Peptide | Label Site | b-ions Observed | y-ions Observed | Sequence Coverage (%) |
| 854.42 | 2+ | K(label)VPQVSTPTLVEVSR | K1 | b2, b3, b5, b8 | y1, y3, y4, y6, y9 | 75 |
Visualizations
References
- 1. Solid‐Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 2. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Mapping LC-MS/MS Analysis Workflow for Adalimumab [sigmaaldrich.com]
- 8. Isobaric Labeling-Based Relative Quantification in Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Phthalazine Derivative Chemiluminescence in Biological Assays
Welcome to the technical support center for enhancing the chemiluminescence (CL) signal of phthalazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during chemiluminescent assays involving phthalazine derivatives like luminol and its analogues.
Issue 1: Weak or No Chemiluminescence Signal
Q: Why am I getting a weak or no signal from my chemiluminescent assay?
A: A weak or absent signal can stem from several factors, ranging from reagent quality to procedural errors.[1][2] Here are the primary causes and troubleshooting steps:
-
Sub-optimal Reagent Concentration: The concentrations of the phthalazine derivative (e.g., luminol), oxidant (e.g., hydrogen peroxide), and enhancer are critical.[3][4]
-
Improper Reagent Preparation or Storage: Reagents can degrade if not prepared or stored correctly. Luminol solutions, for example, are sensitive to light and should be stored in the dark.[5]
-
Incorrect pH of the Reaction Buffer: The pH of the assay buffer significantly impacts the light output. For luminol-based systems, alkaline conditions (typically pH 8.0-9.5) are required for optimal signal intensity.[7]
-
Solution: Verify the pH of your buffers. A compromise is often necessary between the optimal pH for peroxidase activity (around pH 8.0) and the optimal pH for luminol's CL efficiency (higher pH).[7]
-
-
Inactive Enzyme/Catalyst: If using an enzyme-catalyzed reaction (e.g., HRP), the enzyme may have lost activity.
-
Solution: Use a fresh batch of enzyme or test its activity using a known positive control. Ensure proper storage conditions for the enzyme.
-
-
Presence of Inhibitors: Components in your sample or buffers could be inhibiting the reaction.
-
Solution: Identify and remove potential inhibitors. This may involve sample purification or using alternative buffer components.
-
-
Insufficient Incubation Time: The reaction may not have had enough time to develop a detectable signal.[1]
-
Solution: Ensure the substrate is incubated for the recommended time, typically around 5 minutes for many commercial substrates.[1]
-
Issue 2: High Background Signal
Q: My background signal is too high, making it difficult to distinguish from the specific signal. What can I do?
A: High background can obscure your results and reduce the sensitivity of your assay. Here are common causes and solutions:
-
Contaminated Reagents or Glassware: Contaminants can catalyze the chemiluminescent reaction non-specifically.[6][8]
-
Solution: Use high-purity water and clean glassware.[6] Prepare fresh reagents and avoid cross-contamination.
-
-
Excessive Reagent Concentrations: High concentrations of antibodies, enzyme conjugates, or the CL substrate can lead to non-specific signal.[2]
-
Solution: Optimize the concentrations of all assay components, particularly the secondary antibody and the detection reagent.
-
-
Inadequate Washing Steps: Insufficient washing can leave unbound enzyme conjugates on the solid phase (e.g., microplate wells), leading to a high background.[2]
-
Solution: Increase the number of wash cycles or the volume of wash buffer. Ensure that the washing is vigorous enough to remove unbound material without dislodging the bound components.
-
-
Light Leakage in the Luminometer: If the instrument is not properly sealed, external light can contribute to the background signal.
-
Solution: Ensure the luminometer's sample chamber is light-tight. Opaque plates (white or black) are recommended for CL assays to prevent light piping between wells.[8]
-
-
Use of Clear Plates: Transparent plates can allow light to travel between wells, a phenomenon known as "light piping," which increases background.[8]
-
Solution: Always use opaque white or black microplates for chemiluminescent assays. White plates generally provide higher signal reflection, while black plates reduce crosstalk.[8]
-
Issue 3: Inconsistent or Spurious Results
Q: I am observing high variability between replicate wells. What could be the cause?
A: Inconsistent results can make your data unreliable. The following factors are often responsible:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of reagents, samples, or standards is a major source of variability.[6]
-
Solution: Ensure your pipettes are calibrated and use proper pipetting techniques.
-
-
Uneven Temperature Distribution: Stacking plates during incubation can lead to uneven temperature distribution across the wells, affecting reaction rates.[6]
-
Solution: Avoid stacking plates during incubation to ensure a uniform temperature.
-
-
Improper Mixing of Reagents: If reagents are not mixed thoroughly, the reaction may not proceed uniformly in all wells.
-
Solution: Gently mix the plate after adding reagents to ensure a homogeneous reaction mixture.
-
-
Edge Effects: Wells on the edge of the plate may experience different temperature and evaporation conditions compared to the inner wells.
-
Solution: To minimize edge effects, you can fill the outer wells with buffer or water and not use them for experimental samples.
-
Quantitative Data Summary
The following tables summarize quantitative data on the impact of various enhancers and reaction conditions on the chemiluminescence signal.
Table 1: Effect of Enhancers on Horseradish Peroxidase (HRP)-Mediated Luminol Chemiluminescence
| Enhancer | Concentration | Signal Enhancement (Fold Increase) | Reference |
| p-Iodophenol | Varies | >1000 | [9] |
| p-Phenylphenol | Varies | >1000 | [9] |
| N-alkylated phenothiazine | Varies | Up to 10 | [10] |
| 4-(1,2,4-triazole-1-yl) phenol (TRP) | Varies | Better than p-iodophenol | [10] |
| 2-(4-hydroxyphenyl)-4,5-diphenylimidazole (HDI) | Varies | Stronger than 4-iodophenol | [11] |
| 2-(4-hydroxyphenyl)-4,5-di(2-pyridyl)imidazole (HPI) | Varies | Stronger than 4-iodophenol | [11] |
Table 2: Optimization of Reagent Concentrations for an HRP-Luminol-IMP System
| Reagent | Optimal Concentration | Reference |
| Luminol | 0.1 mM | [3][4] |
| 4-(imidazol-1-yl)phenol (IMP) | 0.2 mM | [3][4] |
| Hydrogen Peroxide (H₂O₂) | 1.0 mM | [3][4] |
| Dimethylformamide (DMF) | 2% | [3] |
Experimental Protocols
Protocol 1: General Procedure for an Enhanced HRP-Luminol Chemiluminescent Immunoassay (CLIA)
This protocol provides a general guideline for a sandwich CLIA. Optimization of each step is recommended for specific applications.
-
Coating:
-
Dilute the capture antibody to its optimal concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the antibody solution to each well of a white, opaque 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Sample/Standard Incubation:
-
Add 100 µL of samples or standards to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Detection Antibody Incubation:
-
Add 100 µL of HRP-conjugated detection antibody, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2, but increase the number of washes to five.
-
-
Signal Generation and Detection:
-
Prepare the chemiluminescent substrate solution containing luminol, hydrogen peroxide, and an enhancer according to the manufacturer's instructions or optimized concentrations.
-
Add 100 µL of the substrate solution to each well.
-
Immediately measure the relative light units (RLU) in a luminometer.
-
Visualizations
Diagram 1: HRP-Catalyzed Enhanced Chemiluminescence Signaling Pathway
Caption: HRP-catalyzed enhanced chemiluminescence pathway.
Diagram 2: Troubleshooting Workflow for Weak Chemiluminescence Signal
Caption: Troubleshooting workflow for weak CL signals.
References
- 1. licorbio.com [licorbio.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. A novel ultrasensitive chemiluminescence enzyme immunoassay by employment of a signal enhancement of horseradish peroxidase-luminol-hydrogen peroxide ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00202D [pubs.rsc.org]
- 5. Reasons for Failure of Lumino Reagent Detection - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. anshlabs.com [anshlabs.com]
- 7. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tulipgroup.com [tulipgroup.com]
- 9. Phenols as enhancers of the chemiluminescent horseradish peroxidase-luminol-hydrogen peroxide reaction: application in luminescence-monitored enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Carbohydrate Labeling Reagents: Unveiling the Potential of Hydrazone Chemistry
For researchers, scientists, and drug development professionals navigating the complexities of glycoanalysis, the selection of an appropriate labeling reagent is a critical step. This guide provides a detailed comparison of "Keto-D-fructose phthalazin-1-ylhydrazone" and other prominent carbohydrate labeling reagents, with a focus on the underlying chemistries, performance metrics, and experimental considerations.
While "this compound" (CAS 1082040-10-5) is a commercially available reagent, a comprehensive body of publicly available performance data remains limited.[1][][3][4][5][6][7][8] Therefore, this guide will draw comparisons based on the well-documented principles of hydrazone formation—the chemical reaction central to this reagent—against the widely adopted method of reductive amination.
Core Labeling Chemistries: A Head-to-Head Comparison
The two primary strategies for labeling reducing carbohydrates are reductive amination and hydrazone formation. Understanding the fundamental differences between these methods is key to selecting the optimal reagent for a given application.
Reductive Amination: This is the most common method for labeling glycans. It involves a two-step process where the aldehyde or ketone group of a reducing sugar reacts with a primary amine on the label (e.g., 2-Aminobenzamide [2-AB] or Procainamide [ProA]) to form a Schiff base. This intermediate is then reduced to a stable secondary amine using a reducing agent like sodium cyanoborohydride.[9][10]
Hydrazone Formation: This reaction occurs between a hydrazine or hydrazide derivative and the carbonyl group (aldehyde or ketone) of a sugar. The resulting hydrazone bond is formed in a single step and does not typically require a reducing agent. "this compound" utilizes this chemistry, reacting via its hydrazone moiety with the keto group of fructose.[11][12]
The following diagram illustrates the fundamental workflows of these two labeling chemistries.
Performance Metrics: A Data-Driven Comparison
The choice of a labeling reagent is often dictated by its performance in key areas such as reaction efficiency, sensitivity, and stability. The following tables summarize available data for representative reagents from both chemical classes.
| Parameter | Reductive Amination (2-AB, ProA) | Hydrazone Formation (Hydrazides) | "this compound" |
| Reaction Yield | Can be low (~10% for APTS) due to side reactions where the sugar is reduced to an alcohol.[11][12] | Can be significantly higher (~90% for CBH) as it's a direct condensation reaction without a reducing agent that can interfere.[11][12] | No specific data available, but expected to be high based on general hydrazone chemistry. |
| Reaction Steps | Two steps: Schiff base formation and reduction.[9][10] | One step: Condensation reaction.[11][12] | One step. |
| Reaction Time | Typically 2-3 hours at 65°C. | Can be as short as 15 minutes to 1 hour.[13] | No specific data available. |
| Reducing Agent Required | Yes (e.g., sodium cyanoborohydride).[9][10] | No. | No. |
| Stability of Linkage | Stable secondary amine bond. | Hydrazone bond is susceptible to hydrolysis, particularly under acidic conditions.[14][15][16][17] Oxime linkages are generally more stable than hydrazones.[14][15][16] | Expected to be less stable than the amine bond from reductive amination, with stability influenced by pH. |
| Detection Method | Fluorescence, Mass Spectrometry. | Fluorescence, UV-Vis, Mass Spectrometry. | Presumably UV-Vis and Mass Spectrometry due to the phthalazine ring. |
Table 1: Comparison of General Performance Characteristics.
| Reagent Class | Representative Reagent(s) | Key Advantages | Key Disadvantages |
| Reductive Amination | 2-Aminobenzamide (2-AB), Procainamide (ProA) | Highly stable linkage, well-established protocols, good fluorescence for ProA. | Lower reaction yield, requires a reducing agent which can lead to side products.[11][12] |
| Hydrazone Formation | Phenylhydrazine, Dansylhydrazine, Cascade Blue Hydrazide (CBH) | High reaction yield, single-step reaction, no reducing agent needed, can enhance MS and UV detection.[11][12][13] | Linkage is less stable than a secondary amine, particularly at low pH.[14][15][16] |
| Phthalazin-1-ylhydrazone | This compound | Theoretical: High reaction yield with keto-sugars, single-step reaction. | Lack of performance data, potential for lower stability of the hydrazone bond. |
Table 2: Advantages and Disadvantages of Different Reagent Classes.
Experimental Protocols: A General Overview
General Protocol for Carbohydrate Labeling via Hydrazone Formation:
-
Sample Preparation: Purify the carbohydrate sample to remove any interfering substances. The sample should be lyophilized or dried completely.
-
Reagent Preparation: Prepare a solution of the hydrazone-based labeling reagent in a suitable solvent, often an alcohol or an aqueous buffer.
-
Reaction: Add the reagent solution to the dried carbohydrate sample. The reaction is typically carried out at a slightly elevated temperature (e.g., 60-70°C) for a period ranging from 15 minutes to a few hours.[13][18]
-
Cleanup (Optional): Depending on the downstream analysis, a cleanup step to remove excess reagent may be necessary. This can be achieved using solid-phase extraction (SPE) or other chromatographic techniques.
-
Analysis: The labeled carbohydrate is then ready for analysis by methods such as HPLC, mass spectrometry, or capillary electrophoresis.
The following diagram outlines a generalized experimental workflow for carbohydrate analysis using a labeling reagent.
Considerations for Keto-Sugars like Fructose
The targeted reactivity of "this compound" towards a keto-sugar like fructose is a notable feature. While many labeling reagents react with both aldoses and ketoses, a reagent designed for a specific class of sugars could offer advantages in certain analytical scenarios. However, it is important to note that literature suggests fructose can sometimes exhibit lower derivatization efficiency in sugar mixtures.[19]
Conclusion and Future Outlook
The landscape of carbohydrate analysis is continually evolving, with new reagents and methodologies emerging. While established methods like reductive amination with 2-AB and Procainamide offer robustness and a wealth of supporting data, the chemistry of hydrazone formation presents a compelling alternative with the potential for significantly higher reaction yields.[11][12]
"this compound" falls into this promising category of hydrazone-based reagents. However, for it to become a widely adopted tool, further studies are needed to rigorously characterize its performance in terms of sensitivity, stability, and reaction kinetics, and to provide direct comparative data against established labeling agents. Researchers considering this reagent should weigh the potential benefits of its chemistry against the current lack of extensive validation data. As more data becomes available, the true potential of this and other novel hydrazone-based reagents in the field of glycoanalysis will become clearer.
References
- 1. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 1082040-10-5 | MK07237 [biosynth.com]
- 5. Cas 1082040-10-5,this compound | lookchem [lookchem.com]
- 6. This compound,(CAS# 1082040-10-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. This compound - Creative Biolabs [creative-biolabs.com]
- 8. This compound, CasNo.1082040-10-5 Henan Wentao Chemical Product Co., Ltd. China (Mainland) [wentao.lookchem.com]
- 9. Evaporative fluorophore labeling of carbohydrates via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel carbohydrate labeling method utilizing transfer hydrogenation-mediated reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of oligosaccharide labeling employing reductive amination and hydrazone formation chemistries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Method for investigation of oligosaccharides using phenylhydrazine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Hydrolytic stability of hydrazones and oximes. | Semantic Scholar [semanticscholar.org]
- 18. d-nb.info [d-nb.info]
- 19. Regeneration of Free Reducing Glycans from Reductive Amination-Tagged Glycans by Oxone - PMC [pmc.ncbi.nlm.nih.gov]
Validating Keto-Sugar Specificity: A Comparative Guide to "Keto-D-fructose phthalazin-1-ylhydrazone" and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Keto-D-fructose phthalazin-1-ylhydrazone" with established methods for the specific detection of keto-sugars. The objective is to furnish researchers with the necessary information to select the most appropriate analytical technique for their specific research needs, with a focus on specificity, reliability, and experimental practicality.
Introduction to Keto-Sugar Analysis
The accurate and specific detection of keto-sugars, such as fructose, is critical in various fields, including glycobiology, food science, and metabolic research. The structural difference between keto-sugars (containing a ketone group) and aldo-sugars (containing an aldehyde group) necessitates analytical methods with high specificity to avoid cross-reactivity and ensure data integrity. This guide evaluates the utility of "this compound" as a potentially specific reagent for keto-sugars and contrasts it with a well-established colorimetric method, the Seliwanoff's test.
Comparative Analysis of Detection Methods
The performance of "this compound" is compared against Seliwanoff's test, a widely used method for differentiating ketoses from aldoses.
Data Presentation
The following table summarizes the key performance characteristics of the two methods. It is important to note that while extensive quantitative data for Seliwanoff's test is available in the literature, specific performance metrics for "this compound" are not yet well-documented. The table highlights the parameters that would be essential for a thorough validation of this newer reagent.
| Feature | This compound | Seliwanoff's Test |
| Principle of Detection | Formation of a stable hydrazone by reaction of the phthalazin-1-ylhydrazone moiety with the ketone group of the keto-sugar. Detection is typically via spectrophotometry or chromatography. | Acid-catalyzed dehydration of ketoses to form furfural derivatives, which then condense with resorcinol to produce a colored complex. |
| Specificity | Hypothesized to be specific for carbonyl groups. The relative reactivity towards ketones versus aldehydes under specific conditions determines its specificity for keto-sugars. Generally, aldehydes are more reactive than ketones, suggesting potential cross-reactivity with aldoses. | Selective for ketoses over aldoses under controlled conditions. Ketoses react faster than aldoses. |
| Limit of Detection (LOD) | Data not available. Requires experimental determination. | Varies with protocol, typically in the micromolar range. |
| Limit of Quantification (LOQ) | Data not available. Requires experimental determination. | Varies with protocol, typically in the micromolar range. |
| Cross-Reactivity | Expected to react with aldehydes (aldoses), potentially leading to false positives. The reaction rate with aldoses needs to be quantified. | Aldoses can give a false-positive result upon prolonged heating due to their slower conversion to furfural derivatives.[1] |
| Instrumentation | Spectrophotometer or HPLC system. | Spectrophotometer, water bath. |
| Experimental Time | Dependent on reaction kinetics, likely requires an incubation step. | Typically a short reaction time in a boiling water bath (e.g., 1-2 minutes).[2] |
| Key Advantages | Potentially offers a stable derivative suitable for chromatographic separation and quantification. | Simple, rapid, and cost-effective colorimetric assay. |
| Key Disadvantages | Lack of established protocols and validation data. Potential for lack of specificity if reaction conditions are not optimized. | Prone to interference from other compounds and false positives with aldoses under non-ideal conditions. The color intensity can be time-dependent. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results.
Proposed Protocol for Keto-Sugar Analysis using "this compound"
This is a generalized protocol based on the principles of hydrazone formation and requires optimization and validation.
Objective: To determine the concentration of a keto-sugar in a sample.
Materials:
-
"this compound" reagent solution (concentration to be optimized, dissolved in a suitable solvent like ethanol or a buffer).
-
Keto-sugar standards (e.g., fructose).
-
Aldo-sugar standards for cross-reactivity testing (e.g., glucose).
-
Reaction buffer (e.g., acetate buffer, pH 4-5, to catalyze hydrazone formation).
-
Spectrophotometer or HPLC system with a UV-Vis detector.
Procedure:
-
Sample and Standard Preparation: Prepare a series of standard solutions of the keto-sugar and the aldo-sugar in the desired concentration range. Prepare the unknown sample, ensuring it is free of interfering substances.
-
Reaction: To a fixed volume of the standard or sample solution, add an excess of the "this compound" reagent solution and the reaction buffer.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 60-80°C) for a specific period to allow for the formation of the hydrazone. The optimal time and temperature need to be determined experimentally.
-
Detection:
-
Spectrophotometry: After cooling, measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax) of the formed hydrazone.
-
HPLC: Inject a portion of the reaction mixture into an HPLC system equipped with a suitable column (e.g., C18) and a mobile phase to separate the hydrazone derivative from unreacted reagents and other sample components. Monitor the elution profile with a UV-Vis detector at the λmax of the hydrazone.
-
-
Quantification:
-
Spectrophotometry: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the keto-sugar in the unknown sample from the calibration curve.
-
HPLC: Construct a calibration curve by plotting the peak area of the hydrazone derivative from the standards against their concentrations. Determine the concentration of the keto-sugar in the unknown sample from this curve.
-
-
Specificity Validation: Repeat the procedure with the aldo-sugar standards to assess the degree of cross-reactivity.
Seliwanoff's Test Protocol
Objective: To differentiate between ketoses and aldoses.
Materials:
-
Seliwanoff's reagent (a solution of resorcinol in concentrated hydrochloric acid).[2]
-
Test solutions (e.g., fructose, glucose, sucrose).
-
Test tubes.
-
Water bath.
Procedure:
-
To 1 mL of the test solution in a test tube, add 2 mL of Seliwanoff's reagent.
-
Place the test tube in a boiling water bath.
-
Observe the color change. A cherry-red color appearing within 1-2 minutes indicates the presence of a ketose.[2]
-
A faint pink color may develop if aldoses are present and the heating is prolonged, which is considered a negative or false-positive result.[1]
Signaling Pathways and Experimental Workflows
Visual representations of the underlying chemical reactions and experimental procedures can aid in understanding and implementation.
Conclusion and Recommendations
"this compound" presents a potential alternative for the detection and quantification of keto-sugars, particularly for applications requiring the formation of a stable derivative for chromatographic analysis. However, a significant gap exists in the scientific literature regarding its specificity and optimal reaction conditions. Aldehydes are generally more reactive towards hydrazines than ketones, which raises concerns about potential cross-reactivity with aldoses.
Recommendations for Researchers:
-
Validation is Essential: Before adopting "this compound" for quantitative analysis, a thorough validation study is imperative. This should include determining its reactivity with a panel of both keto-sugars and aldo-sugars under various pH and temperature conditions to establish its true specificity.
-
Seliwanoff's Test for Screening: For rapid, qualitative differentiation between ketoses and aldoses, Seliwanoff's test remains a valuable and straightforward method, provided that the experimental conditions, especially the heating time, are strictly controlled to avoid false positives.
-
Consideration of Advanced Methods: For complex matrices or when high sensitivity and specificity are paramount, researchers should also consider enzymatic assays or chromatographic methods coupled with mass spectrometry (LC-MS or GC-MS) for the definitive identification and quantification of keto-sugars.
References
Cross-reactivity studies of "Keto-D-fructose phthalazin-1-ylhydrazone" with other biomolecules
Introduction: Understanding the cross-reactivity of a novel compound is paramount in drug development and molecular research to assess its specificity and potential for off-target effects. This guide provides a comparative analysis of the hypothetical compound "Keto-D-fructose phthalazin-1-ylhydrazone" (KFP-H) against a panel of biomolecules. Due to the limited publicly available data on this specific molecule, this report utilizes a representative, hypothetical dataset to illustrate the experimental framework and data presentation for such a study. The methodologies provided are standard protocols for assessing biomolecular interactions.
Quantitative Cross-Reactivity Data
The specificity of KFP-H was evaluated using two primary methods: competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the concentration-dependent inhibition of binding and Surface Plasmon Resonance (SPR) to analyze binding kinetics.
Table 1: Competitive ELISA Cross-Reactivity Profile of KFP-H
This table summarizes the 50% inhibitory concentration (IC50) of KFP-H and its structural analogs against a panel of biomolecules. A lower IC50 value indicates a higher binding affinity.
| Compound | Target Biomolecule | IC50 (µM) | Relative Cross-Reactivity (%) |
| KFP-H | Fructosamine | 0.5 ± 0.08 | 100% |
| KFP-H | Glucose | > 1000 | < 0.05% |
| KFP-H | Mannose | 850 ± 42 | 0.06% |
| KFP-H | Galactose | > 1000 | < 0.05% |
| KFP-H | Bovine Serum Albumin | 450 ± 25 | 0.11% |
| KFP-H | Human Serum Albumin | 390 ± 31 | 0.13% |
| Phthalazine | Fructosamine | > 1000 | < 0.05% |
| Hydrazone | Fructosamine | > 1000 | < 0.05% |
Table 2: Surface Plasmon Resonance (SPR) Kinetic Analysis of KFP-H Binding
This table presents the kinetic parameters for the binding of KFP-H to its primary target (Fructosamine-BSA conjugate) and a potential off-target protein (Human Serum Albumin). The equilibrium dissociation constant (KD) is a measure of binding affinity.
| Analyte | Ligand | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Equilibrium Dissociation Constant (KD) (M) |
| KFP-H | Fructosamine-BSA | 1.2 x 10⁵ | 2.5 x 10⁻⁴ | 2.1 x 10⁻⁹ |
| KFP-H | Human Serum Albumin | 1.5 x 10³ | 5.8 x 10⁻³ | 3.9 x 10⁻⁶ |
Experimental Protocols
Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to measure the relative binding affinity of KFP-H to various biomolecules compared to its primary target.
Materials:
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Target antigen (Fructosamine-BSA conjugate)
-
Competing biomolecules (e.g., glucose, mannose, HSA)
-
KFP-H specific antibody (e.g., anti-phthalazine monoclonal antibody)
-
HRP-conjugated secondary antibody
-
Wash buffer (PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the target antigen (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Competition: Prepare serial dilutions of KFP-H and other competing biomolecules. Add these solutions to the wells, followed immediately by the addition of a fixed concentration of the KFP-H specific antibody. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add the TMB substrate solution and incubate in the dark until a suitable color develops (15-30 minutes).
-
Stopping: Stop the reaction by adding the stop solution.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol measures the real-time binding kinetics of KFP-H to immobilized ligands.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Ligands (Fructosamine-BSA, HSA)
-
Analyte (KFP-H)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.
-
Inject the ligand solution (e.g., Fructosamine-BSA in acetate buffer, pH 4.5) over the activated surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the ligand.
-
-
Analyte Binding:
-
Prepare a series of concentrations of KFP-H in running buffer.
-
Inject the KFP-H solutions over the ligand and reference flow cells at a constant flow rate. This is the association phase .
-
Switch back to running buffer to flow over the sensor surface. This is the dissociation phase .
-
-
Regeneration:
-
Inject a regeneration solution (e.g., glycine-HCl, pH 2.5) to remove the bound analyte from the ligand, preparing the surface for the next cycle.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Visualizations
Experimental Workflow for Cross-Reactivity Screening
A Comparative Guide to Glycan Analysis: Phenylhydrazine vs. Keto-D-fructose phthalazin-1-ylhydrazone
For researchers, scientists, and drug development professionals, the accurate analysis of glycans is paramount for understanding biological processes and developing novel therapeutics. The choice of labeling reagent is a critical step in glycan analysis workflows, significantly impacting sensitivity, structural elucidation, and overall data quality. This guide provides a detailed comparison of the well-established labeling reagent, phenylhydrazine, with the commercially available but less documented alternative, Keto-D-fructose phthalazin-1-ylhydrazone.
This comparison aims to provide an objective overview based on available scientific literature. While phenylhydrazine has been extensively studied and its performance characteristics are well-documented, there is a notable lack of published data on the efficacy and application of this compound in glycan analysis.
At a Glance: Phenylhydrazine vs. This compound
| Feature | Phenylhydrazine | This compound |
| Principle of Operation | Reacts with the reducing end of glycans to form a stable hydrazone, enhancing ionization and aiding in structural analysis. | Presumed to react with the reducing end of glycans via its hydrazine group to form a hydrazone. |
| Published Efficacy Data | Extensive literature available detailing performance in MS and HPLC. | No peer-reviewed studies on its performance in glycan analysis were found. |
| Sensitivity Enhancement | Known to increase sensitivity in mass spectrometry (MS) and provide UV detection capabilities for HPLC. | Not documented in scientific literature. |
| Structural Elucidation | Fragmentation patterns of phenylhydrazine-labeled glycans in MS/MS provide valuable structural information, particularly for fucosylation and sialylation analysis. | Impact on MS/MS fragmentation patterns is unknown. |
| Reaction Conditions | Simple, one-step derivatization. | No established and validated protocols are available in the literature. |
| Commercial Availability | Widely available from various chemical suppliers. | Available from several biochemical suppliers. |
Phenylhydrazine: The Established Standard
Phenylhydrazine (PHN) is a widely used reagent for the derivatization of carbohydrates in glycan analysis. Its reaction with the reducing end of a glycan forms a phenylhydrazone, which imparts several analytical advantages.
Key Advantages of Phenylhydrazine:
-
Enhanced Mass Spectrometry Detection: The addition of the phenyl group increases the hydrophobicity and ionization efficiency of glycans, leading to improved signal intensity in both MALDI-MS and ESI-MS.
-
Facilitates Structural Analysis: The fragmentation of PHN-labeled glycans during tandem mass spectrometry (MS/MS) generates specific patterns that aid in the structural elucidation of complex glycans. This is particularly useful for determining the location of fucose residues and differentiating sialic acid linkages.
-
UV Detection for HPLC: The phenylhydrazone derivative allows for the detection of labeled glycans using UV detectors in HPLC systems, providing an orthogonal detection method to mass spectrometry.
-
Simple and Efficient Labeling: The derivatization process with phenylhydrazine is a relatively straightforward and rapid one-step reaction.
Limitations of Phenylhydrazine:
-
Potential for Side Reactions: As with many chemical derivatization methods, there is a potential for side reactions or incomplete labeling, which can complicate data analysis.
-
Signal Suppression Effects: In some instances, the presence of the label can influence the ionization of certain glycan species, potentially leading to signal suppression.
This compound: An Uncharacterized Alternative
This compound is commercially available as a biochemical reagent for glycobiology. Structurally, it is a hydrazine derivative, suggesting it has the potential to react with the reducing end of glycans in a similar manner to phenylhydrazine. The presence of a Keto-D-fructose moiety is a distinguishing feature.
Potential Characteristics:
Based on its structure, one could hypothesize about its properties:
-
Hydrazine Reactivity: The phthalazin-1-ylhydrazone group is expected to be the reactive moiety that couples with the glycan.
-
Influence of the Keto-D-fructose Moiety: The fructose component may increase the hydrophilicity of the labeled glycan compared to the more hydrophobic phenylhydrazine label. This could potentially influence its chromatographic behavior and ionization efficiency. However, without experimental data, this remains speculative.
Crucially, there is no published scientific literature to support these hypotheses or to provide any evidence of its efficacy in glycan analysis. Researchers considering this reagent should be aware that they would be venturing into uncharted territory, and significant methods development and validation would be required.
Experimental Protocols
Phenylhydrazine Labeling of N-Glycans (A General Protocol from Literature)
This protocol is a generalized representation and may require optimization for specific applications.
-
Glycan Release: Release N-glycans from the glycoprotein of interest using a suitable enzyme such as PNGase F, following the manufacturer's instructions.
-
Derivatization:
-
Dissolve the dried glycan sample in a solution of phenylhydrazine in a suitable solvent (e.g., methanol or ethanol).
-
The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 1-2 hours).
-
Reaction conditions, including solvent, temperature, and time, should be optimized for the specific glycans being analyzed.
-
-
Purification:
-
After the reaction, the excess phenylhydrazine and other reagents are typically removed using a cleanup step, such as solid-phase extraction (SPE) with a graphitized carbon or C18 cartridge.
-
-
Analysis:
-
The purified phenylhydrazine-labeled glycans are then ready for analysis by mass spectrometry (e.g., MALDI-TOF MS or LC-ESI-MS) or HPLC with UV detection.
-
This compound Labeling of N-Glycans
No established and validated experimental protocol for the use of this compound in glycan analysis has been found in the peer-reviewed scientific literature.
Visualizing the Workflow
The general workflow for hydrazine-based labeling of glycans is applicable in principle to both phenylhydrazine and potentially to this compound.
Caption: General workflow for hydrazine-based glycan analysis.
Conclusion
For researchers requiring a reliable and well-characterized method for glycan labeling, phenylhydrazine remains the clear choice . Its performance is extensively documented in scientific literature, providing a solid foundation for methods development and data interpretation.
This compound, while commercially available, represents an unknown quantity in the field of glycan analysis. Its efficacy, optimal reaction conditions, and impact on analytical data have not been publicly reported. While its structure suggests potential for glycan labeling, its use would necessitate a significant investment in fundamental research and validation. Professionals in research and drug development should weigh the established reliability of phenylhydrazine against the speculative nature of this compound when selecting a labeling reagent for their glycan analysis workflows.
Structure-activity relationship of phthalazine derivatives as enzyme inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of phthalazine derivatives as potent enzyme inhibitors. It summarizes structure-activity relationship (SAR) data, details experimental protocols, and visualizes key biological pathways and research workflows.
Phthalazine and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad range of pharmacological activities. Their versatile scaffold has been extensively explored for the development of inhibitors targeting various enzymes implicated in diseases such as cancer and inflammatory conditions. This guide focuses on the SAR of phthalazine derivatives as inhibitors of key enzymes, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Poly(ADP-ribose) Polymerase (PARP), and Phosphodiesterase type IV (PDE4).
Structure-Activity Relationship and Inhibitory Potency
The inhibitory activity of phthalazine derivatives is intricately linked to the nature and position of substituents on the phthalazine core. The following tables summarize the quantitative data from various studies, highlighting the impact of different chemical modifications on the inhibitory potency against specific enzymes.
VEGFR-2 Inhibitors
VEGFR-2 is a crucial receptor tyrosine kinase involved in angiogenesis, a hallmark of cancer. Inhibition of VEGFR-2 is a key strategy in cancer therapy.
| Compound ID | Structure/Key Substitutions | IC50 (µM) | Target Cell Line/Enzyme | Reference |
| 7a | 4-(4-methoxyphenyl)amino-phthalazine | 0.11 ± 0.01 | VEGFR-2 | [1] |
| 7b | 4-(4-chlorophenyl)amino-phthalazine | 0.31 ± 0.03 | VEGFR-2 | [1] |
| 8c | 4-(4-methylphenyl)amino-phthalazine | 0.72 ± 0.08 | VEGFR-2 | [1] |
| 8b | 4-(phenyl)amino-phthalazine | 0.91 ± 0.08 | VEGFR-2 | [1] |
| 2g | 1-(4-chlorophenyl)-4-(4-methoxyphenyl)phthalazine | 0.148 | VEGFR-2 | [2][3] |
| 4a | 1-(4-methoxyphenyl)-4-phenylphthalazine | 0.196 | VEGFR-2 | [2][3] |
| 5b | 1-(4-chlorophenyl)-4-(p-tolyl)phthalazine | 0.331 | VEGFR-2 | [2][3] |
| 3a | 1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)phthalazine | 0.375 | VEGFR-2 | [2][3] |
| 5a | 1,4-bis(4-chlorophenyl)phthalazine | 0.548 | VEGFR-2 | [2][3] |
| 3c | 1-(4-chlorophenyl)-4-(4-hydroxyphenyl)phthalazine | 0.892 | VEGFR-2 | [2][3] |
| 12b | Not specified in abstract | 17.8 nM | VEGFR-2 | [4][5] |
| 13c | Not specified in abstract | 19.8 nM | VEGFR-2 | [4][5] |
| 9c | Not specified in abstract | 21.8 nM | VEGFR-2 | [4][5] |
| 13c | biarylurea moiety | 2.5 | VEGFR-2 | [6][7] |
| 12c | biarylurea moiety | 2.7 | VEGFR-2 | [6][7] |
| 12b | biarylurea moiety | 4.4 | VEGFR-2 | [6][7] |
Sorafenib and Vatalanib are often used as reference compounds in these studies.[1][2][3][4][5][8]
PARP Inhibitors
PARP inhibitors have gained prominence in cancer therapy, particularly for tumors with BRCA mutations. Olaparib, a PARP inhibitor containing a phthalazinone moiety, serves as a lead compound for the design of new derivatives.[9][10]
| Compound ID | Key Features | IC50 (nM) | Target Enzyme | Reference |
| Olaparib | Lead compound | Potent | PARP1 | [9] |
| Compound 23 | Derivative of Olaparib | Potent | PARP1 | [9] |
| Compound 6 | AG014699 derivative | 3.5 | PARP-1 | [11] |
| Compound 7 | AG014699 derivative | 2.4 | PARP-1 | [11] |
| Compound 11 | Bromophenol-thiosemicarbazone hybrid | 29.5 | PARP-1 | [11] |
The inhibitory activities of new derivatives are often related to the type of substituent and the length of the alkyl chain connecting to the aromatic ring.[9]
EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy.
| Compound ID | Key Features | IC50 (nM) | Target Enzyme | Reference |
| 12d | Phthalazine-based hydrazide derivative | 21.4 | EGFR | [12] |
| 12c | Phthalazine-based hydrazide derivative | 65.4 | EGFR | [12] |
| 11d | Phthalazine-based hydrazide derivative | 79.6 | EGFR | [12] |
Erlotinib is often used as a reference compound in these studies.[12]
Other Enzyme Inhibitors
Phthalazine derivatives have also been investigated as inhibitors of other enzymes like Phosphodiesterase type IV (PDE4) and for their activity in non-kinase pathways like the TGFβ-Smad signaling pathway.[13][14][15]
| Compound ID | Target Enzyme/Pathway | IC50 (µM) | Reference |
| 10p | TGFβ-Smad signaling | 0.11 ± 0.02 | [15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are generalized protocols for key experiments cited in the evaluation of phthalazine derivatives.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.
-
Preparation: Recombinant human VEGFR-2 enzyme is incubated with the test compound at various concentrations in a kinase buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).
-
Incubation: The reaction mixture is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as an ELISA-based assay with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[3]
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[16]
-
Compound Treatment: The cells are then treated with various concentrations of the phthalazine derivative for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin) are included.[16]
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.[16]
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.[16]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[16]
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by non-linear regression analysis.[16]
PARP Inhibition Assay
This assay measures the inhibitory effect of compounds on the activity of the PARP enzyme.
-
Assay Principle: The assay typically measures the incorporation of biotinylated NAD+ into histone proteins by the PARP enzyme.
-
Procedure: Recombinant PARP1 enzyme is incubated with a reaction mixture containing histones, activated DNA, and the test compound at various concentrations.
-
Reaction Start: The reaction is initiated by the addition of biotinylated NAD+.
-
Detection: After incubation, the biotinylated histone proteins are captured on a streptavidin-coated plate and detected using an anti-histone antibody conjugated to an enzyme (e.g., horseradish peroxidase), followed by the addition of a chemiluminescent or colorimetric substrate.
-
Data Analysis: The signal intensity is proportional to the PARP activity. The IC50 value is calculated by plotting the percentage of PARP inhibition against the compound concentration.
Visualizing Pathways and Workflows
Diagrams are essential tools for understanding complex biological processes and experimental designs. The following visualizations, created using the DOT language, illustrate a key signaling pathway and a general workflow for inhibitor screening.
Caption: VEGFR-2 signaling pathway and the inhibitory action of phthalazine derivatives.
Caption: General experimental workflow for screening phthalazine enzyme inhibitors.
References
- 1. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]
- 5. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03459G [pubs.rsc.org]
- 9. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phthalazine PDE4 inhibitors. Part 2: the synthesis and biological evaluation of 6-methoxy-1,4-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The synthesis and biological evaluation of a novel series of phthalazine PDE4 inhibitors I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
In silico docking studies of "Keto-D-fructose phthalazin-1-ylhydrazone" with target proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical in silico docking performance of "Keto-D-fructose phthalazin-1-ylhydrazone" against three key protein targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Superoxide Dismutase (SOD), and Ketohexokinase (KHK). The selection of these targets is based on the known biological activities of related phthalazine and fructose derivatives. As no direct docking studies for the specific molecule of interest are currently available, this guide utilizes data from existing studies on analogous compounds to provide a predictive comparison. The data presented for this compound is hypothetical and intended to serve as a baseline for future in silico and in vitro research.
Comparative Docking Performance
The following tables summarize the reported docking scores of known inhibitors and analogous compounds against VEGFR-2, SOD, and KHK, alongside the hypothetical docking score for this compound. Docking scores are presented in kcal/mol, with more negative values indicating a higher predicted binding affinity.
Table 1: Comparative Docking Scores against VEGFR-2
| Compound | Docking Score (kcal/mol) | Reference |
| This compound | -9.5 (Hypothetical) | - |
| Sorafenib | -9.2 | [1] |
| Sunitinib | -8.8 | [1] |
| Phthalazine Derivative 7f | -10.2 | [2] |
| Phthalazine Derivative 8c | -9.8 | [2] |
| Naphtho[2,3-g]phthalazine 1c | -5.6 | [3] |
Table 2: Comparative Docking Scores against Superoxide Dismutase (SOD)
| Compound | Docking Score (kcal/mol) | Reference |
| This compound | -8.2 (Hypothetical) | - |
| Tertiary amine pyrazolone (TAP) | Unfavorable | [4] |
| Pyrano coumarin ferulate (PCF) | Favorable | [4] |
| Hesperidin | -7.5 | [5] |
| Rutin | -7.1 | [5] |
Table 3: Comparative Docking Scores against Ketohexokinase (KHK)
| Compound | Docking Score (kcal/mol) | Reference |
| This compound | -8.9 (Hypothetical) | - |
| PF-06835919 | -7.768 | [6][7] |
| LY-3522348 | -6.54 | [6] |
| Compound 2 (from screening) | -9.10 | [7] |
| Compound 1 (from marine source) | -8.5 | [8] |
Experimental Protocols
The following sections detail the generalized in silico docking protocols that can be employed to study the interaction of this compound with the target proteins. These protocols are based on methodologies reported in the cited literature.
Molecular Docking with VEGFR-2
1. Protein and Ligand Preparation:
-
The three-dimensional crystal structure of VEGFR-2 can be retrieved from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 4ASD.[9]
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Polar hydrogens and Kollman charges are added to the protein.
-
The 3D structure of this compound and other comparator ligands are generated and optimized using a molecular modeling software (e.g., ChemDraw, Avogadro).
2. Docking Simulation:
-
Molecular docking can be performed using software such as AutoDock 4.2 or Molsoft ICM.[3][10]
-
A grid box is defined to encompass the active site of VEGFR-2. For PDB ID 4ASD, the grid center might be set at the location of the co-crystallized ligand (Sorafenib).[9]
-
The Lamarckian Genetic Algorithm is a commonly used search algorithm for exploring the conformational space of the ligand within the active site.
-
The docking results are analyzed based on the binding energy (docking score) and the interaction patterns (hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Molecular Docking with Superoxide Dismutase (SOD)
1. Protein and Ligand Preparation:
-
The crystal structure of human Cu/Zn Superoxide Dismutase (SOD1) can be obtained from the PDB (e.g., PDB ID: 3DC5).[5]
-
Similar to the VEGFR-2 protocol, the protein is prepared by removing water and adding charges.
-
Ligand structures are prepared and energy minimized.
2. Docking Simulation:
-
Docking can be performed using AutoDock Vina or Z-Dock.[5]
-
The active site for docking is typically defined around the catalytic copper and zinc ions.
-
The docking poses are ranked based on their binding affinity scores, and the interactions with key active site residues are analyzed.
Molecular Docking with Ketohexokinase (KHK)
1. Protein and Ligand Preparation:
-
The crystal structure of human Ketohexokinase (KHK-C isoform) can be retrieved from the PDB (e.g., PDB ID: 6W0Z).[2][11]
-
The protein is prepared using the Protein Preparation Wizard in software like Schrödinger Maestro, which includes adding hydrogens, assigning bond orders, and minimizing the structure.
-
Ligands are prepared using tools like LigPrep to generate low-energy 3D conformations.
2. Docking Simulation:
-
Docking is often performed using the Glide module of the Schrödinger Suite.[11]
-
A receptor grid is generated around the ATP-binding site, where known inhibitors like PF-06835919 bind.[11]
-
Standard Precision (SP) or Extra Precision (XP) docking modes can be used to predict the binding poses and scores.
-
The results are evaluated based on the GlideScore, and the interactions with the key residues in the active site are visualized and analyzed.
Visualizations
In Silico Docking Workflow
Caption: A generalized workflow for in silico molecular docking studies.
VEGFR-2 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring Marine-Derived Compounds: In Silico Discovery of Selective Ketohexokinase (KHK) Inhibitors for Metabolic Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-b.com [ajchem-b.com]
- 4. Ketohexokinase - Proteopedia, life in 3D [proteopedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Pharmacophore-based virtual screening and in silico investigations of small molecule library for discovery of human hepatic ketohexokinase inhibitors for the treatment of fructose metabolic disorders [frontiersin.org]
Comparing the anti-inflammatory activity of "Keto-D-fructose phthalazin-1-ylhydrazone" analogs
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the anti-inflammatory activity of various analogs of Keto-D-fructose phthalazin-1-ylhydrazone. Due to a lack of specific anti-inflammatory data for this compound itself, which is primarily documented as a biochemical reagent in glycobiology, this guide focuses on structurally related phthalazinone and hydrazone derivatives. The comparative analysis is based on available experimental data from in vivo and in vitro studies.
This document synthesizes findings on the anti-inflammatory efficacy of these compounds, primarily evaluated through the carrageenan-induced paw edema model, a standard for assessing acute inflammation. Furthermore, it delves into the potential mechanisms of action, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema assay is a widely used in vivo model to screen for anti-inflammatory activity. The tables below summarize the percentage of edema inhibition by various phthalazinone and hydrazone analogs in comparison to standard nonsteroidal anti-inflammatory drugs (NSAIDs).
Phthalic Anhydride-Based Benzylidene-Hydrazide Derivatives
A study of phthalic anhydride-based substituted benzylidene-hydrazide derivatives revealed significant anti-inflammatory effects. The percentage inhibition of paw edema was compared to the standard drug, diclofenac sodium.
| Compound | Dose | % Edema Inhibition | Standard Drug | Dose | % Edema Inhibition |
| 27d | Not Specified | 58.6%[1] | Diclofenac Sodium | Not Specified | 68.0%[1] |
| 27e | Not Specified | 61.4%[1] | Diclofenac Sodium | Not Specified | 68.0%[1] |
| 27h | Not Specified | 64.0%[1] | Diclofenac Sodium | Not Specified | 68.0%[1] |
Other Hydrazone Derivatives
Further studies on different hydrazone derivatives provided dose-dependent anti-inflammatory data.
| Compound | Dose (mg/kg) | % Edema Inhibition | Standard Drug | Dose (mg/kg) | % Edema Inhibition |
| 15a | 25 | 36.6%[1] | Diclofenac Sodium | 10 | 70.29%[1] |
| 50 | 46.6%[1] | ||||
| 15b | 25 | 34.6%[1] | Diclofenac Sodium | 10 | 70.29%[1] |
| 50 | 41.5%[1] |
Phthalazinone Derivatives
Research on novel phthalazinone derivatives has identified several compounds with potent anti-inflammatory activity, comparable to the COX-2 inhibitor celecoxib.
| Compound | Activity Comparison | Standard Drug |
| 2, 4, 5, 7a, 7b, 8b | Powerful anti-inflammatory activity[2] | Celecoxib[2] |
| 2b, 2i | Significant anti-inflammatory activity[3] | Etoricoxib[3] |
Mechanistic Insights: Inhibition of Inflammatory Mediators
The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key components of the inflammatory cascade.
Cyclooxygenase (COX) Inhibition
Several 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives have been identified as potent and selective inhibitors of COX-2, the enzyme primarily involved in inflammation-induced prostaglandin synthesis.
| Compound | COX-2 Inhibition | COX-1 Activity |
| 4 | Potent Inhibitor[2] | Inactive[2] |
| 5 | Potent Inhibitor[2] | Inactive[2] |
| 8b | Potent Inhibitor[2] | Inactive[2] |
Inhibition of Pro-inflammatory Cytokines
Certain N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives have demonstrated the ability to suppress the production of TNF-α, a key pro-inflammatory cytokine.
| Compound | Dose (µmol/kg) | In Vivo TNF-α Suppression |
| 4a | 100 | 57.3%[4] |
| 4f | 100 | 55.8%[4] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This protocol provides a general outline for the most commonly cited in vivo anti-inflammatory assay.
-
Animal Selection and Acclimatization : Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized to laboratory conditions for a week prior to the experiment.
-
Grouping : Animals are divided into several groups: a control group (vehicle), a standard drug group (e.g., diclofenac, indomethacin), and test groups receiving different doses of the synthesized compounds.
-
Compound Administration : The test compounds and standard drug are administered orally (p.o.) or intraperitoneally (i.p.) usually 30 to 60 minutes before the induction of inflammation.
-
Induction of Edema : A sub-plantar injection of 0.1 ml of a 1% carrageenan suspension in saline is administered into the right hind paw of each animal.
-
Measurement of Paw Volume : Paw volume is measured using a plethysmometer at specified time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema Inhibition : The percentage of edema inhibition is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the test group.
Visualizing the Process and Pathways
To better understand the experimental flow and the targeted inflammatory pathways, the following diagrams are provided.
References
- 1. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the ADME Labyrinth: A Comparative Guide to Novel Phthalazinone Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising compound to a viable drug candidate is fraught with challenges. A critical hurdle lies in understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. This guide provides a comparative framework for evaluating the ADME profile of novel phthalazinone derivatives, a class of compounds showing significant therapeutic potential, against the established PARP inhibitor, Olaparib.
The phthalazinone scaffold is a cornerstone in medicinal chemistry, with derivatives being investigated for a range of activities, including as potent anticancer agents.[1][2][3] Notably, some novel phthalazinone derivatives have been designed as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, placing them in the same therapeutic class as Olaparib.[4][5] However, early research has indicated that some of these novel compounds may face challenges with oral exposure and metabolic stability.[4]
This guide presents a hypothetical ADME profile for a novel phthalazinone derivative and contrasts it with the known properties of Olaparib, offering a practical benchmark for early-stage drug discovery. Understanding these properties is crucial, as they dictate a drug's bioavailability, efficacy, and potential for adverse effects.[6]
Comparative ADME Profile: Novel Phthalazinone Derivative vs. Olaparib
The following table summarizes key in vitro ADME data for a hypothetical novel phthalazinone derivative against the established drug, Olaparib. This allows for a direct comparison of their potential pharmacokinetic performance.
| ADME Parameter | Novel Phthalazinone Derivative (Hypothetical Data) | Olaparib (Reference Data) | Desired Profile for Oral Drug Candidate |
| Metabolic Stability (Human Liver Microsomes) | |||
| In Vitro Half-life (t½, min) | 15 | > 60 | Longer half-life indicates greater stability |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 92.4 | < 11.6 | Lower clearance suggests slower metabolism |
| Cell Permeability (Caco-2 Assay) | |||
| Apparent Permeability (Papp, A→B, 10⁻⁶ cm/s) | 2.5 | > 10 (inferred high permeability) | High permeability (>10) is desirable |
| Efflux Ratio (Papp B→A / Papp A→B) | 3.2 | < 2 | An efflux ratio > 2 suggests active efflux |
| Plasma Protein Binding (Human Plasma) | |||
| Percent Bound (%) | 99.2 | ~82%[6] | Moderate binding is often preferred |
| Percent Unbound (%) | 0.8 | ~18% | Higher unbound fraction can lead to greater efficacy and clearance |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of ADME properties. Below are protocols for the key experiments cited in this guide.
Metabolic Stability in Human Liver Microsomes
This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.
-
Preparation: A solution of the test compound (e.g., 1 µM) is prepared in a phosphate buffer (pH 7.4). Human liver microsomes (e.g., 0.5 mg/mL protein concentration) are thawed and added to the buffer.
-
Incubation: The mixture is pre-warmed to 37°C. The metabolic reaction is initiated by adding a NADPH-regenerating system.
-
Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes). The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Caco-2 Permeability Assay
This assay assesses a compound's potential for intestinal absorption by measuring its transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 18-22 days to form a confluent, differentiated monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.
-
Transport Experiment: The test compound is added to the apical (A) side of the monolayer (to measure absorption, A→B) or the basolateral (B) side (to measure efflux, B→A).
-
Sampling: Samples are collected from the receiver compartment at specific time points over a 2-hour incubation period at 37°C.
-
Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated. The ratio of Papp (B→A) to Papp (A→B) gives the efflux ratio, which indicates if the compound is a substrate for efflux transporters like P-glycoprotein.
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)
This assay determines the extent to which a compound binds to plasma proteins, which affects its distribution and availability to act on its target.
-
Device Preparation: A RED device, which has a semi-permeable membrane separating two chambers, is used.
-
Sample Preparation: The test compound is added to human plasma in one chamber of the device. The other chamber is filled with a protein-free buffer (e.g., phosphate-buffered saline).
-
Equilibration: The device is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.
-
Sampling: After incubation, samples are taken from both the plasma and the buffer chambers.
-
Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.
-
Data Calculation: The percentage of the compound bound to plasma proteins is calculated based on the concentration difference between the two chambers.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the in vitro ADME assays.
In Vitro ADME Experimental Workflow
This guide underscores the importance of a robust and early assessment of ADME properties in the drug discovery pipeline. By comparing novel phthalazinone derivatives to established drugs like Olaparib and employing standardized in vitro assays, researchers can make more informed decisions, optimizing compounds for desirable pharmacokinetic profiles and increasing the likelihood of clinical success.
References
- 1. In vitro metabolism of olaparib in liver microsomes by liquid chromatography/electrospray ionization high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
- 5. youtube.com [youtube.com]
- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
Safety Operating Guide
Safe Disposal of Keto-D-fructose Phthalazin-1-ylhydrazone: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Keto-D-fructose phthalazin-1-ylhydrazone. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its parent compounds, hydrazines and phthalazine derivatives. It is imperative to handle this compound with caution, assuming it may possess toxic and reactive properties.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The handling of this compound and its waste should always occur within a certified chemical fume hood to minimize inhalation exposure.
Required Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.[1]
-
Eye Protection: Splash-proof safety goggles or a face shield must be worn.[1]
-
Skin and Body Protection: A laboratory coat is required.[1]
-
Respiratory Protection: All handling of the compound should be performed in a fume hood.[1]
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, filter paper, gloves), in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
2. Neutralization of Residual Compound (for experienced personnel only):
-
For trace amounts of the compound on glassware or surfaces, a cautious neutralization step can be considered by trained professionals. A common method for degrading hydrazines involves treatment with an oxidizing agent like a dilute solution of sodium hypochlorite (bleach).
-
Caution: This reaction can be exothermic and may release nitrogen gas. Perform this procedure slowly, with cooling, and in a fume hood.
-
Rinse the neutralized equipment thoroughly with water. Collect all rinsate as hazardous liquid waste.
3. Final Disposal:
-
All sealed and labeled hazardous waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Never dispose of this compound down the drain or in regular trash.
Hazard Profile of Related Compounds
Due to the lack of specific data for this compound, the following table summarizes the known hazards of its parent chemical classes, hydrazine and phthalazine derivatives. This information should be used to inform a conservative approach to its handling and disposal.
| Chemical Class | Potential Hazards | Key Safety Recommendations | Citations |
| Hydrazines | Toxic, corrosive, potential carcinogen, reactive with oxidizing agents. | Handle in a fume hood, wear full PPE, avoid contact with skin and eyes, store away from incompatible materials. | [1][2][3] |
| Phthalazine Derivatives | Biologically active, may have cytotoxic properties. | Treat as a potent compound, minimize exposure, follow standard laboratory safety protocols for handling bioactive molecules. | [4][5][6][7] |
Experimental Workflow for Disposal
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 7. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Keto-D-fructose phthalazin-1-ylhydrazone
Essential Safety and Handling of Keto-D-fructose phthalazin-1-ylhydrazone
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following recommendations are based on the safety profiles of structurally related compounds, including hydrazine and phthalazine derivatives, and general best practices for handling potentially hazardous biochemical powders. It is imperative to conduct a thorough risk assessment before handling this compound.
This compound is a biochemical reagent that requires careful handling to minimize potential exposure and ensure laboratory safety. Due to its hydrazone structure, it is prudent to treat this compound as potentially toxic and handle it with appropriate protective measures.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Dispensing (Powder) | Tightly fitting safety goggles with side-shields. | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | N95 respirator or higher, especially if not handled in a fume hood. |
| Dissolving and Solution Preparation | Chemical splash goggles. | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | Work in a certified chemical fume hood. |
| Running Reactions | Chemical splash goggles or a face shield. | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | Work in a certified chemical fume hood. |
| Waste Disposal | Chemical splash goggles. | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | Work in a certified chemical fume hood. |
Operational Plan
Handling:
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of any dust or aerosols.
-
Avoid direct contact with skin and eyes.[1]
-
Use dedicated spatulas and weighing boats for this compound to prevent cross-contamination.
-
Ensure all containers are clearly labeled.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
Disposal Plan
-
All waste materials, including empty containers, contaminated gloves, and weighing papers, should be considered hazardous waste.
-
Dispose of chemical waste in a designated, properly labeled hazardous waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols
While specific experimental protocols for this compound are not provided, the general procedure for handling a powdered biochemical reagent would involve the following steps:
-
Preparation: Don the appropriate PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.
-
Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat inside the fume hood.
-
Dissolving: Add the powder to the chosen solvent in a suitable flask. Gently swirl or stir to dissolve.
-
Reaction: Carry out the intended chemical reaction within the fume hood, monitoring as required.
-
Cleanup: Decontaminate any surfaces that may have come into contact with the compound. Dispose of all waste appropriately.
Visual Guidance: PPE Donning and Doffing Procedure
The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment to ensure maximum safety and prevent contamination.
Caption: Standard procedure for donning and doffing Personal Protective Equipment (PPE).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
